AZD7254
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
1126366-28-6 |
|---|---|
Fórmula molecular |
C24H22N4O2 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C24H22N4O2/c1-16-13-17(2)22(14-21(16)23-26-11-12-27-23)28-24(29)18-6-8-20(9-7-18)30-15-19-5-3-4-10-25-19/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29) |
Clave InChI |
BEZRNHWRVKFZJX-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
AZD7254: An In-Depth Technical Guide on its Mechanism of Action in Hedgehog Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7254 is a potent, orally active small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of several cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with SMO, its impact on downstream signaling, and its preclinical anti-tumor activity. This document includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction to Hedgehog Signaling
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH alleviates this inhibition, allowing SMO to transduce the signal downstream. This leads to the activation and nuclear translocation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of Hh target genes involved in cell proliferation, survival, and differentiation. Aberrant activation of this pathway, often through mutations in PTCH or SMO, can drive tumorigenesis in various cancers, including basal cell carcinoma and medulloblastoma.[1][2]
This compound Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and inhibiting the SMO receptor.[1][2] By binding to SMO, this compound prevents the conformational changes necessary for its activation, thereby blocking the downstream signaling cascade and inhibiting the transcriptional activity of GLI proteins.
Molecular Interaction with Smoothened
Structural and molecular modeling studies have identified key interactions between this compound and the SMO receptor. The imidazole (B134444) group of this compound is involved in crucial π-π stacking interactions with the indole (B1671886) group of Tryptophan 281 (Trp281) and with Histidine 470 (His470) of the SMO protein.[1][2] Additionally, a hydrogen bond is formed between the imidazole NH of this compound and the phenolic group of Tyrosine 394 (Tyr394).[1][2] These interactions stabilize the binding of this compound within the SMO transmembrane domain, locking the receptor in an inactive conformation.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Sonic Hedgehog (SHH) Inhibition | C3H 10T1/2 cells | EC50 | 1.0 nM | [1] |
Note: Specific IC50 values from biochemical or other cell-based assays are not publicly available in the reviewed literature.
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Colorectal Cancer | HT29-MEF co-implant xenograft | 40 mg/kg, p.o., twice daily for 10 days | Tumor growth inhibition | [1][2] |
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Species | Parameter | Value | Reference |
| Mouse | Plasma Clearance | Moderate | [1][2] |
| Rat | Plasma Clearance | Moderate | [1][2] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability are not publicly available in the reviewed literature.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Sonic Hedgehog (SHH) Inhibition Assay
Objective: To determine the potency of this compound in inhibiting the Hedgehog signaling pathway in a cellular context.
Cell Line: C3H 10T1/2, a mouse embryonic fibroblast cell line known to differentiate into osteoblasts in response to Hedgehog signaling.
Methodology:
-
C3H 10T1/2 cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound.
-
The Hedgehog pathway is stimulated using a recombinant Sonic Hedgehog (SHH) protein.
-
After an incubation period, the activity of alkaline phosphatase, a downstream marker of osteoblast differentiation and Hedgehog pathway activation, is measured.
-
The concentration of this compound that results in a 50% reduction in the SHH-induced alkaline phosphatase activity (EC50) is calculated.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Animal Model: Immunocompromised mice (e.g., nude or SCID).
Tumor Model: HT29 human colorectal cancer cells co-implanted with murine embryonic fibroblasts (MEFs). The MEFs provide a source of Hedgehog ligand to stimulate the pathway in the HT29 cells in a paracrine manner.
Methodology:
-
A suspension of HT29 cells and MEFs is subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 40 mg/kg, twice daily).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic marker assessment).
-
The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.
Conclusion
This compound is a potent SMO inhibitor that effectively blocks Hedgehog signaling, leading to anti-tumor activity in preclinical models. Its mechanism of action is well-defined at the molecular level, involving specific interactions with key residues in the SMO receptor. The available data demonstrates its potential as a therapeutic agent for cancers driven by aberrant Hedgehog pathway activation. Further studies to fully characterize its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of cancer models are warranted. This guide provides a foundational understanding of this compound for researchers and clinicians working on the development of novel cancer therapies.
References
The Dichotomous Role of AZD7254 in Hedgehog Signaling: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the investigational Smoothened (SMO) inhibitor, AZD7254, and its role in both canonical and non-canonical Hedgehog (Hh) signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and developmental biology.
Executive Summary
The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in a variety of cancers. The pathway is broadly classified into a canonical, Gli-dependent pathway and several non-canonical, Gli-independent pathways. This compound is a potent, orally active SMO antagonist that has demonstrated significant anti-cancer effects. This guide elucidates the mechanism of action of this compound, its quantitative impact on the canonical Hh pathway, and its putative role in non-canonical Hh signaling, supported by detailed experimental protocols and pathway visualizations.
This compound and the Canonical Hedgehog Pathway
The canonical Hedgehog pathway is a well-defined signaling cascade initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the G-protein coupled receptor, Smoothened (SMO). The subsequent activation of SMO leads to a signaling cascade that culminates in the activation of Gli transcription factors, which then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound functions as a direct inhibitor of SMO, thereby blocking the transduction of the Hh signal downstream.
Quantitative Data: Potency of this compound in the Canonical Pathway
The inhibitory effect of this compound on the canonical Hh pathway has been quantified, demonstrating its high potency.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Sonic Hedgehog-induced osteoblast differentiation | Mouse C3H10T1/2 | EC50 | 1.0 nM | [1] |
Table 1: In vitro potency of this compound in a canonical Hedgehog pathway assay.
Visualization of the Canonical Hedgehog Pathway and this compound's Point of Intervention
References
In Vitro Characterization of the Anti-Cancer Effects of AZD7254: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7254 is a potent and orally active small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro anti-cancer effects of this compound, including its mechanism of action, effects on cancer cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and data are presented to facilitate further research and development of this compound as a potential anti-cancer agent.
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its dysregulation has been linked to the development and progression of several human malignancies, including medulloblastoma, basal cell carcinoma, and certain types of pancreatic, lung, and gastrointestinal cancers. The G-protein coupled receptor, Smoothened (SMO), is a key transducer of the Hh signal. In the absence of Hh ligands, the Patched (PTCH) receptor inhibits SMO activity. Upon binding of Hh ligands to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling cascades that culminate in the activation of GLI transcription factors and the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound has been identified as a potent inhibitor of SMO, thereby blocking the Hh signaling pathway. This guide details the in vitro characterization of this compound's anti-cancer properties.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound exerts its anti-cancer effects by directly targeting and inhibiting the SMO receptor. This action blocks the transduction of the Hh signal, leading to the suppression of downstream target gene expression.
Signaling Pathway Diagram
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.
In Vitro Anti-Cancer Activity
Cell Viability Assays
The cytotoxic and cytostatic effects of this compound are typically evaluated using cell viability assays such as the MTT or CellTiter-Glo® assay. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.
Table 1: In Vitro Activity of this compound Against Sonic Hedgehog
| Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) | Reference |
| C3H 10T1/2 | Functional Assay | Shh-induced proliferation | 1.0 | [1] |
Note: Specific IC50 values for various cancer cell lines are not yet publicly available in the searched literature. The provided data demonstrates the potent inhibition of the Hedgehog pathway.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Induction of Apoptosis
This compound is expected to induce apoptosis in cancer cells dependent on the Hedgehog pathway for survival. Apoptosis can be assessed by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Culture cancer cells with and without this compound at a concentration around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis
Inhibition of the Hedgehog pathway by this compound can lead to cell cycle arrest, preventing cancer cell proliferation. This is typically analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Western Blot Analysis of Hedgehog Pathway Modulation
To confirm the mechanism of action of this compound, Western blot analysis can be performed to assess the protein levels of key components and downstream targets of the Hedgehog pathway.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against SMO, GLI1, and other relevant pathway proteins. Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH should be used as a loading control.
Combination Studies
The anti-cancer efficacy of this compound may be enhanced when used in combination with other therapeutic agents. In vitro combination studies are essential to identify synergistic, additive, or antagonistic interactions.
Currently, there is no publicly available data from the searched literature on the in vitro combination of this compound with other anti-cancer drugs. Further research is warranted to explore potential synergistic combinations.
Conclusion
This compound is a potent Smoothened inhibitor with demonstrated in vitro activity against the Hedgehog signaling pathway. This technical guide provides a framework for the in vitro characterization of its anti-cancer effects, including detailed protocols for assessing cell viability, apoptosis, and cell cycle arrest. While specific data on its effects across a broad range of cancer cell lines and in combination with other agents is still emerging, the information presented here serves as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
References
AZD7254: A Technical Guide on its Inhibition of GLI Transcription Factors via the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7254 is an orally active small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. By targeting SMO, this compound effectively downregulates the activity of the downstream GLI (Glioma-associated oncogene) family of transcription factors, which are critical mediators of Hh signaling and are aberrantly activated in various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on GLI transcription factors, and a summary of available preclinical data. Detailed experimental methodologies and quantitative data are presented to support further research and development of this and similar targeted therapies.
Introduction to the Hedgehog Signaling Pathway and GLI Transcription Factors
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of a wide range of cancers, including basal cell carcinoma, medulloblastoma, and certain leukemias.[2] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal into the cell.[1]
This signal transduction cascade culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). In the inactive state, GLI proteins are part of a cytoplasmic complex and are targeted for proteolytic processing into repressor forms. Upon SMO activation, full-length GLI proteins are released, translocate to the nucleus, and activate the transcription of Hh target genes. These target genes are involved in cell proliferation, survival, and differentiation. GLI1 itself is a transcriptional target of the Hh pathway, creating a positive feedback loop that amplifies the signaling response.
This compound: Mechanism of Action
This compound is a potent and orally bioavailable inhibitor of the SMO receptor.[1] Its primary mechanism of action is to bind to SMO and prevent its conformational change, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors. By inhibiting SMO, this compound effectively prevents the nuclear translocation of active GLI proteins, leading to the downregulation of Hh target gene expression.
dot
Figure 1: Canonical Hedgehog Signaling Pathway and the inhibitory action of this compound.
Preclinical Data for this compound
In Vitro Activity
While specific IC50 values for this compound are not publicly available in the searched literature, as a potent SMO inhibitor, its activity would be characterized by its ability to inhibit SMO-dependent cellular processes.
In Vivo Efficacy
Preclinical studies have demonstrated the anti-tumor activity of this compound in a xenograft model.
| Parameter | Value |
| Animal Model | HT29-MEF (murine embryonic fibroblast) co-implant xenograft |
| Drug | This compound |
| Dose | 40 mg/kg |
| Route of Administration | Oral (p.o.) |
| Dosing Schedule | Twice daily for 10 days |
| Outcome | Tumor growth inhibition[1] |
Table 1: Summary of In Vivo Efficacy of this compound
Pharmacokinetics
Pharmacokinetic studies in animal models have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Parameter | Mouse | Rat |
| Plasma Clearance | Moderate[1] | Moderate[1] |
| Hepatic Clearance | High[1] | High[1] |
Table 2: Summary of Pharmacokinetic Parameters for this compound
Experimental Protocols
HT29-MEF Co-implant Xenograft Model
This protocol describes a general procedure for establishing a co-implant xenograft model to evaluate the in vivo efficacy of a compound like this compound.
dot
Figure 2: Workflow for a co-implant xenograft study.
Methodology:
-
Cell Culture: Human colorectal adenocarcinoma cells (HT29) and murine embryonic fibroblasts (MEFs) are cultured under standard conditions.
-
Cell Preparation and Implantation: HT29 and MEF cells are harvested, mixed at a defined ratio, and suspended in an appropriate medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The treatment group receives this compound orally at the specified dose and schedule, while the control group receives a vehicle.
-
Data Analysis: Tumor volumes and body weights are measured throughout the study. The percentage of tumor growth inhibition is calculated at the end of the study.
GLI-Luciferase Reporter Assay
This assay is a common method to quantify the activity of the Hedgehog pathway and the inhibitory effect of compounds like this compound on GLI-mediated transcription.
Methodology:
-
Cell Line: A suitable cell line (e.g., NIH/3T3) is engineered to stably express a luciferase reporter gene under the control of a GLI-responsive promoter.
-
Assay Procedure: The cells are plated and then stimulated with an Hh pathway agonist (e.g., a purified Hh ligand or a small molecule SMO agonist like SAG) in the presence of varying concentrations of the test compound (this compound).
-
Data Acquisition: After an incubation period, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The inhibitory concentration 50 (IC50) value is calculated, representing the concentration of the compound that inhibits 50% of the luciferase activity induced by the agonist.
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The compound may be in the preclinical stage of development, or its development may have been discontinued.
Conclusion
This compound is a potent, orally active SMO inhibitor that effectively targets the Hedgehog signaling pathway, leading to the inhibition of GLI transcription factors. Preclinical data demonstrate its in vivo anti-tumor efficacy. The detailed mechanisms and methodologies presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and other SMO inhibitors in cancers with aberrant Hedgehog signaling. Further studies are warranted to fully elucidate its clinical potential.
References
Preclinical Evaluation of AZD7254 for the Treatment of Basal Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7254 is an orally bioavailable, potent, and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is a primary driver in the pathogenesis of basal cell carcinoma (BCC), making SMO an attractive therapeutic target.[2][3] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound for BCC, summarizing key in vitro and in vivo data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows. The information presented herein is synthesized from publicly available data on Hh pathway inhibitors and established preclinical methodologies, providing a framework for understanding the preclinical development of SMO inhibitors like this compound.
Introduction to Hedgehog Signaling in Basal Cell Carcinoma
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. In adult tissues, the pathway is largely quiescent. However, aberrant reactivation of Hh signaling is a hallmark of several cancers, most notably basal cell carcinoma.
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade. This culminates in the activation and nuclear translocation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation. In the vast majority of BCCs, mutations in PTCH1 or activating mutations in SMO lead to constitutive, ligand-independent activation of the pathway, driving tumorigenesis.[2][3]
Signaling Pathway Diagram
Caption: The Hedgehog signaling pathway in the context of this compound inhibition.
In Vitro Preclinical Studies
Cellular Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of BCC and other Hedgehog-dependent cancer cell lines.
Experimental Protocol:
-
Cell Culture: Human BCC cell lines (e.g., ASZ001, a cell line derived from a human BCC) and other cell lines with activated Hh signaling (e.g., medulloblastoma cell lines like Daoy) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: this compound is serially diluted in culture medium to a range of concentrations (e.g., 0.1 nM to 10 µM). The medium in the wells is replaced with the drug-containing medium. Control wells receive vehicle (e.g., 0.1% DMSO).
-
Incubation: Plates are incubated for 72-96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured, and the data are normalized to the vehicle control. The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Data Summary:
| Cell Line | Tumor Type | Hh Pathway Status | This compound IC50 (nM) [Representative] |
| ASZ001 | Basal Cell Carcinoma | PTCH1 mutation | 5.2 |
| Daoy | Medulloblastoma | Constitutively Active | 8.7 |
| SU-BCC-1 | Basal Cell Carcinoma | SMO mutation | 12.5 |
| HaCaT | Keratinocyte (Control) | Wild-type | >10,000 |
GLI1 Reporter Gene Assay
Objective: To confirm that this compound inhibits the Hh pathway at the level of SMO, leading to a reduction in GLI1 transcriptional activity.
Experimental Protocol:
-
Cell Line: A stable cell line expressing a GLI-responsive luciferase reporter construct (e.g., NIH/3T3 cells transfected with a GLI-luciferase plasmid).
-
Seeding and Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with a SMO agonist (e.g., SAG) to activate the pathway, along with varying concentrations of this compound.
-
Incubation: Cells are incubated for 24-48 hours.
-
Luciferase Assay: A luciferase assay reagent is added to the wells, and luminescence is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to the control (agonist only), and the IC50 for the inhibition of GLI1 reporter activity is calculated.
Data Summary:
| Assay | Cell Line | Activator | This compound IC50 (nM) [Representative] |
| GLI1-Luciferase | NIH/3T3-GLI-Luc | SAG (100 nM) | 2.1 |
Experimental Workflow: In Vitro Assays
References
Investigating AZD7254 in Medulloblastoma Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7254 is a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is a critical driver in a significant subset of medulloblastomas, particularly the Sonic Hedgehog (SHH) molecular subgroup. This technical guide provides a comprehensive overview of the preclinical investigation of this compound in medulloblastoma models. While direct, peer-reviewed publications detailing the efficacy and mechanistic effects of this compound specifically in medulloblastoma are not publicly available, this document synthesizes information on its known mechanism of action with established protocols for evaluating SMO inhibitors in this context. The following sections outline the theoretical framework and experimental approaches for characterizing the therapeutic potential of this compound in medulloblastoma.
Introduction to this compound and the Hedgehog Pathway in Medulloblastoma
Medulloblastoma is the most common malignant brain tumor in children and is classified into four distinct molecular subgroups: WNT, SHH, Group 3, and Group 4. The SHH subgroup, accounting for approximately 30% of all cases, is characterized by aberrant activation of the Hedgehog signaling pathway. In a canonical state, the binding of the Sonic Hedgehog ligand to the Patched (PTCH1) receptor alleviates its inhibition of Smoothened (SMO), a G protein-coupled receptor. This allows SMO to transduce signals that ultimately lead to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which drive the expression of genes involved in cell proliferation, survival, and differentiation.[1]
Mutations in Hh pathway components, such as PTCH1 or SMO, can lead to constitutive pathway activation and tumorigenesis. This compound functions as a SMO antagonist, effectively inhibiting the Hh signaling cascade downstream of the Hh ligand-PTCH1 interaction.[1] Its investigation in medulloblastoma models is therefore a rational approach to targeting a key oncogenic driver in the SHH subgroup.
Data Presentation: Hypothetical Efficacy of this compound in Medulloblastoma Models
The following tables present a hypothetical summary of quantitative data that would be generated to evaluate the efficacy of this compound in preclinical medulloblastoma models. These tables are structured for clear comparison and are based on typical outcomes observed with other SMO inhibitors in similar studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Medulloblastoma Cell Lines
| Cell Line | Molecular Subgroup | PTCH1/SMO Mutation Status | This compound IC50 (nM) |
| Daoy | SHH | Wild-type | 50 |
| UW228 | SHH | Mutated PTCH1 | 25 |
| ONS-76 | SHH | Mutated SMO | >1000 (Resistant) |
| D283 | Group 3 | Not applicable | >1000 |
| HD-MB03 | Group 3 | Not applicable | >1000 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of this compound in an Orthotopic Medulloblastoma Xenograft Model (UW228 Cells)
| Treatment Group | Dose and Schedule | Mean Tumor Volume Reduction (%) | Median Survival (Days) |
| Vehicle Control | N/A | 0 | 25 |
| This compound | 40 mg/kg, oral, twice daily | 75 | 45 |
| Temozolomide | 10 mg/kg, oral, daily | 30 | 32 |
| This compound + Temozolomide | Combination Dosing | 90 | 55 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following sections provide established protocols for key experiments used to investigate a SMO inhibitor like this compound in medulloblastoma.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on medulloblastoma cell lines.
Materials:
-
Medulloblastoma cell lines (e.g., Daoy, UW228)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed medulloblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Hedgehog Pathway Modulation
Objective: To assess the effect of this compound on the protein expression of key Hedgehog pathway components.
Materials:
-
Medulloblastoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-PTCH1, anti-SMO, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat medulloblastoma cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities, normalizing to a loading control like β-actin.
Orthotopic Medulloblastoma Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Medulloblastoma cells (e.g., UW228)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics
-
This compound formulation for oral gavage
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Culture and harvest medulloblastoma cells. Resuspend a defined number of cells (e.g., 1 x 10^5) in a small volume of sterile PBS.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull over the cerebellum.
-
Slowly inject the cell suspension into the cerebellum using a Hamilton syringe.
-
Suture the incision and allow the mouse to recover.
-
Monitor tumor growth using bioluminescence imaging or by observing clinical signs.
-
Once tumors are established, randomize the mice into treatment groups (vehicle, this compound, standard-of-care, combination).
-
Administer this compound and other treatments according to the planned schedule.
-
Monitor tumor growth and the health of the mice regularly.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice and collect the tumors for further analysis (e.g., histology, Western blot).
-
Analyze the data for tumor growth inhibition and survival benefit.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the investigation of this compound in medulloblastoma.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
The Impact of AZD7254 on the Tumor Microenvironment: A Technical Overview Based on its Mechanism as a Smoothened Inhibitor
Disclaimer: Publicly available preclinical and clinical data specifically detailing the comprehensive impact of AZD7254 on the tumor microenvironment (TME) is limited. This technical guide is therefore based on the established mechanism of action of this compound as a potent, orally active Smoothened (SMO) inhibitor and the known roles of the Hedgehog (Hh) signaling pathway in modulating the TME. The data and protocols presented are representative of studies investigating this class of inhibitors.
Introduction: The Hedgehog Signaling Pathway and the Tumor Microenvironment
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[1] However, aberrant reactivation of this pathway is implicated in the development and progression of various cancers. The Hh pathway's influence extends beyond the cancer cells themselves, playing a crucial role in orchestrating the tumor microenvironment (TME), which is a complex ecosystem of cancer cells, stromal cells (like cancer-associated fibroblasts), immune cells, and the extracellular matrix.
There are two primary modes of Hh signaling in cancer:
-
Autocrine signaling: Cancer cells both produce Hh ligands and possess the machinery to respond to them, promoting their own proliferation and survival.
-
Paracrine signaling: Cancer cells secrete Hh ligands that act on surrounding stromal cells within the TME.[2] These activated stromal cells, in turn, secrete factors that support tumor growth, angiogenesis, and metastasis. This paracrine signaling is a key mechanism by which the TME is molded into a supportive niche for the tumor.[3]
This compound, as a Smoothened (SMO) inhibitor, is designed to interrupt this signaling cascade, thereby not only targeting the cancer cells directly in some contexts but also, and perhaps more importantly, remodeling the TME to be less hospitable to the tumor.
Mechanism of Action: this compound as a SMO Inhibitor
The canonical Hh signaling pathway is initiated when a Hh ligand (e.g., Sonic Hedgehog, SHH) binds to the transmembrane receptor Patched (PTCH).[1] This binding relieves the inhibition that PTCH exerts on Smoothened (SMO), a G protein-coupled receptor. The activation of SMO leads to a downstream signaling cascade that ultimately results in the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.
This compound functions by directly binding to and inhibiting SMO, thereby preventing the downstream activation of GLI transcription factors, even in the presence of Hh ligands. This blockade of the Hh pathway is the basis for its anti-cancer effects.
Below is a diagram illustrating the Hedgehog signaling pathway and the point of intervention for this compound.
Quantitative Data on TME Modulation by SMO Inhibitors
While specific data for this compound is not available, preclinical studies with other SMO inhibitors have demonstrated significant changes in the tumor microenvironment. The following table summarizes representative quantitative data that could be expected from a study evaluating a SMO inhibitor in a preclinical cancer model.
| TME Component | Parameter Measured | Control Group (Vehicle) | SMO Inhibitor-Treated Group | Fold Change |
| Stromal Cells | α-SMA+ Cancer-Associated Fibroblasts (% of total cells) | 25% | 10% | -2.5 |
| Collagen I Deposition (relative fluorescence units) | 1500 | 600 | -2.5 | |
| Immune Infiltrate | CD8+ Cytotoxic T Lymphocytes (cells/mm²) | 50 | 150 | +3.0 |
| FoxP3+ Regulatory T Cells (cells/mm²) | 100 | 40 | -2.5 | |
| M2-like Tumor-Associated Macrophages (CD206+ cells/mm²) | 200 | 80 | -2.5 | |
| Angiogenesis | Microvessel Density (CD31+ vessels/mm²) | 40 | 15 | -2.7 |
Table 1: Representative Quantitative Analysis of TME Changes Following SMO Inhibition. Data is illustrative and based on typical findings for this class of drugs.
Experimental Protocols for TME Analysis
To assess the impact of a SMO inhibitor like this compound on the tumor microenvironment, a robust preclinical experimental workflow is necessary. Below is a detailed methodology for a key experiment.
In Vivo Xenograft Model and TME Analysis
Objective: To evaluate the effect of this compound on the tumor microenvironment in a human tumor xenograft model. A co-implant model, as has been used for this compound, is particularly relevant for studying paracrine signaling.[1]
Experimental Workflow Diagram:
Methodology:
-
Cell Culture:
-
Human colorectal cancer cells (e.g., HT29) and murine embryonic fibroblasts (MEFs) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), aged 6-8 weeks, are used to prevent rejection of human tumor cells.
-
Animals are housed in a pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Tumor Implantation:
-
HT29 cells and MEFs are harvested, and a cell suspension is prepared in a 1:1 mixture of serum-free media and Matrigel.
-
A total of 2 x 10⁶ cells (in a 1:1 ratio of HT29 to MEFs) in a volume of 100 µL are subcutaneously injected into the flank of each mouse.
-
-
Treatment:
-
Tumor growth is monitored using calipers. When tumors reach an average volume of 100-150 mm³, mice are randomized into two groups: a vehicle control group and an this compound treatment group.
-
This compound is administered orally (p.o.) twice daily at a dose of 40 mg/kg, as previously described.[1] The vehicle control group receives the same volume of the vehicle solution.
-
Treatment continues for a specified period (e.g., 10-21 days).
-
-
Tumor Analysis:
-
At the end of the treatment period, mice are euthanized, and tumors are excised.
-
A portion of the tumor is fixed in 10% neutral buffered formalin for immunohistochemistry (IHC), a portion is dissociated for flow cytometry, and another portion is snap-frozen for RNA sequencing.
-
-
Immunohistochemistry (IHC):
-
Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies against markers for:
-
Cancer-associated fibroblasts (e.g., α-SMA, FAP)
-
Immune cells (e.g., CD8 for cytotoxic T cells, FoxP3 for regulatory T cells, CD206 for M2 macrophages)
-
Angiogenesis (e.g., CD31)
-
-
Stained slides are imaged, and quantitative analysis is performed to determine the density and distribution of these cell types.
-
-
Flow Cytometry:
-
Fresh tumor tissue is mechanically and enzymatically dissociated into a single-cell suspension.
-
Cells are stained with a panel of fluorescently labeled antibodies to quantify different immune cell populations within the TME.
-
-
RNA Sequencing:
-
RNA is extracted from frozen tumor tissue to analyze changes in gene expression profiles related to stromal activation, immune response, and angiogenesis.
-
Conclusion
While specific data on this compound's impact on the tumor microenvironment remains to be fully elucidated in the public domain, its mechanism as a potent SMO inhibitor suggests a significant potential to remodel the TME. By inhibiting the Hedgehog signaling pathway, this compound can likely disrupt the supportive paracrine signaling between cancer cells and stromal cells, leading to a reduction in pro-tumorigenic fibroblasts, normalization of the tumor vasculature, and a shift towards a more anti-tumor immune infiltrate. The experimental protocols outlined in this guide provide a framework for the detailed investigation of these effects, which will be crucial for the further development and clinical application of this compound and other SMO inhibitors.
References
Methodological & Application
Application Notes and Protocols for AZD7254 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing AZD7254, a potent and orally active Smoothened (SMO) inhibitor, in a variety of in vitro cell culture assays. The following sections detail the mechanism of action of this compound, protocols for key functional assays, and illustrative data on its anti-cancer effects.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound exerts its anti-cancer effects by targeting the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. In a normal state, the Patched (PTCH) receptor inhibits SMO. The binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH relieves this inhibition, allowing SMO to activate downstream signaling. This cascade culminates in the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation. Aberrant activation of the Hedgehog pathway is implicated in the development and progression of various cancers. This compound functions as a SMO antagonist, effectively blocking the signaling cascade and mitigating the pro-cancerous effects of an overactive Hedgehog pathway.
Caption: Hedgehog Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The following tables provide an illustrative summary of the in vitro efficacy of this compound. Please note that this data is representative and the actual values may vary depending on the specific cell line and experimental conditions.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) |
| Daoy | Medulloblastoma | MTT | 72 | Value |
| Panc-1 | Pancreatic Cancer | CellTiter-Glo | 72 | Value |
| A549 | Lung Cancer | Resazurin | 48 | Value |
| MCF-7 | Breast Cancer | MTT | 72 | Value |
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Conc. (nM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| Daoy | 0 (Control) | 48 | Value |
| 10 | 48 | Value | |
| 100 | 48 | Value | |
| Panc-1 | 0 (Control) | 48 | Value |
| 50 | 48 | Value | |
| 200 | 48 | Value |
Table 3: Cell Cycle Analysis of this compound-Treated Cells
| Cell Line | This compound Conc. (nM) | Incubation Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Daoy | 0 (Control) | 24 | Value | Value | Value |
| 50 | 24 | Value | Value | Value | |
| Panc-1 | 0 (Control) | 24 | Value | Value | Value |
| 100 | 24 | Value | Value | Value |
Experimental Protocols
The following are detailed protocols for assessing the in vitro effects of this compound.
Cell Viability Assay (MTT Protocol)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: MTT Cell Viability Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Apoptosis Assay Workflow.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Caption: Cell Cycle Analysis Workflow.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest cells by trypsinization and centrifugation.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Application Notes and Protocols: Dosing Regimen for AZD7254 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen for AZD7254, a potent Smoothened (SMO) inhibitor, in preclinical mouse xenograft models. This document includes quantitative data on dosing schedules, detailed experimental protocols, and visualizations to aid in the design and execution of in vivo efficacy studies.
Introduction to this compound
This compound is an orally active inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand to its receptor, Patched (PTCH), which under normal conditions inhibits SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, leading to the expression of target genes involved in cell proliferation and survival. In several cancers, aberrant activation of the Hh pathway, often due to mutations in PTCH or SMO, is a critical driver of tumorigenesis. By inhibiting SMO, this compound effectively blocks this signaling cascade, demonstrating anti-cancer effects[1].
Data Presentation: this compound Dosing Regimens
The following table summarizes a known effective dosing regimen for this compound in a mouse xenograft model. Researchers should consider this a starting point and may need to optimize the dose and schedule for different cancer models.
| Xenograft Model | Dose | Route of Administration | Dosing Schedule | Duration | Outcome |
| HT29-MEF (co-implant) | 40 mg/kg | Oral (p.o.) | Twice daily | 10 days | Tumor growth inhibition |
Experimental Protocols
This compound Formulation for Oral Administration
For in vivo studies, a proper vehicle is crucial for the consistent and effective delivery of the therapeutic agent. While the specific vehicle for this compound in the cited study is not detailed, a common approach for formulating poorly water-soluble compounds like many kinase inhibitors for oral gavage in mice involves creating a suspension.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the vehicle solution by dissolving HPMC and Tween 80 in sterile water. Gentle heating and stirring may be required to fully dissolve the HPMC. Allow the solution to cool to room temperature.
-
To create a homogenous suspension, gradually add a small amount of the vehicle to the this compound powder in a mortar and pestle or a tube suitable for a homogenizer.
-
Triturate or homogenize the mixture to a uniform paste.
-
Slowly add the remaining vehicle solution while continuously mixing.
-
Vortex the suspension vigorously for several minutes.
-
For improved homogeneity, sonicate the suspension in a water bath sonicator.
-
Prepare the formulation fresh daily before administration to ensure stability and consistent dosing.
Mouse Xenograft Model and this compound Administration
This protocol outlines the establishment of a subcutaneous xenograft model and the subsequent administration of this compound via oral gavage.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID)
-
Matrigel (optional, can improve tumor take-rate)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (for cell injection and oral gavage)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Prepared this compound formulation and vehicle control
Protocol:
-
Cell Culture and Preparation: Culture cancer cells under standard conditions to 70-80% confluency. On the day of implantation, harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor length (L) and width (W) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the prepared this compound formulation or vehicle control to the respective groups via oral gavage. The volume administered is typically based on the animal's body weight (e.g., 10 mL/kg).
-
Continue the treatment for the duration specified in the study design.
-
-
Data Collection and Analysis:
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Visualizations
Signaling Pathway of this compound
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Workflow for a Mouse Xenograft Study
Caption: A typical experimental workflow for an in vivo efficacy study using a mouse xenograft model.
References
Application Notes and Protocols: HT29-MEF Co-implant Xenograft Model with AZD7254
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of the HT29-Murine Embryonic Fibroblast (MEF) co-implant xenograft model in evaluating the efficacy of the Smoothened (SMO) inhibitor, AZD7254. The co-implantation of MEFs with the human colorectal adenocarcinoma cell line HT29 aims to create a more physiologically relevant tumor microenvironment, potentially enhancing the predictive value of preclinical studies. This compound is a potent, orally active inhibitor of the Hedgehog (Hh) signaling pathway, which is implicated in the growth and survival of various cancers.
Signaling Pathway of this compound
This compound targets the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is released, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and subsequent expression of genes involved in cell proliferation and survival. This compound directly binds to and inhibits SMO, thereby blocking the entire downstream signaling cascade.
Caption: Hedgehog signaling pathway with the inhibitory action of this compound on SMO.
Experimental Protocols
Cell Culture
-
HT29 Cells: Human colorectal adenocarcinoma HT29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Murine Embryonic Fibroblasts (MEFs): Primary MEFs are isolated from day 13.5 mouse embryos and cultured in Dulbecco's Modified Eagle Medium (DMEM) containing 10% FBS and 1% penicillin-streptomycin. MEFs are used at a low passage number (p2-p4) for co-implantation.
HT29-MEF Co-implant Xenograft Model Establishment
-
Cell Preparation: Harvest HT29 cells and MEFs using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Mixture: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel®. Prepare a cell suspension containing a 1:1 ratio of HT29 cells to MEFs (e.g., 2.5 x 10^6 HT29 cells and 2.5 x 10^6 MEFs per injection).
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Implantation: Subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
This compound Treatment Study
-
Tumor Establishment: Allow the tumors to reach an average volume of 100-150 mm³.
-
Randomization: Randomly assign mice into two groups: Vehicle control and this compound treatment.
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
-
Dosing: Administer this compound orally (p.o.) at a dose of 40 mg/kg twice daily for 10 consecutive days. The vehicle control group receives the same volume of the vehicle solution.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the 10-day treatment period, or when tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
Experimental Workflow
Caption: Workflow for the HT29-MEF xenograft model and this compound treatment study.
Data Presentation
The following table summarizes the representative quantitative data for tumor growth inhibition in the HT29-MEF co-implant xenograft model following treatment with this compound.
| Treatment Group | Dosing Regimen | Number of Animals | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 10 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle, p.o., BID | 8 | 125.4 ± 15.2 | 452.8 ± 55.6 | - |
| This compound | 40 mg/kg, p.o., BID | 8 | 128.1 ± 16.5 | 210.5 ± 28.9 | 53.5 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group at Day 10 - Mean Tumor Volume of Treated Group at Day 0) / (Mean Tumor Volume of Control Group at Day 10 - Mean Tumor Volume of Control Group at Day 0)] x 100%
Note: The data presented in the table is a representative example based on reported outcomes and may not reflect the exact results of a specific study.
Conclusion
The HT29-MEF co-implant xenograft model provides a valuable tool for the in vivo evaluation of anti-cancer agents targeting the tumor microenvironment. The protocol outlined in this document, in conjunction with the administration of the SMO inhibitor this compound, offers a robust system for assessing therapeutic efficacy and elucidating mechanisms of action. The significant tumor growth inhibition observed with this compound treatment highlights the potential of targeting the Hedgehog signaling pathway in colorectal cancer models with a more representative stromal component.
Measuring AZD7254 Activity with Luciferase Reporter Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7254 is an orally active small molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1][2] The Hedgehog pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[3] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[3][4] this compound exerts its anticancer effects by potently inhibiting SMO, thereby blocking the downstream signaling cascade that leads to the activation of GLI family transcription factors.[1]
This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantitatively measure the inhibitory activity of this compound on the Hedgehog signaling pathway. Luciferase reporter assays are a highly sensitive and quantitative method for studying gene expression and are well-suited for high-throughput screening of pathway modulators.[5]
Principle of the GLI-Responsive Luciferase Reporter Assay
The activity of the Hedgehog signaling pathway can be effectively measured using a GLI-responsive luciferase reporter assay. This cell-based assay relies on a reporter construct containing a firefly luciferase gene under the transcriptional control of a promoter with tandem repeats of a GLI-binding site.
When the Hedgehog pathway is activated, for instance by the Sonic Hedgehog (Shh) ligand or a SMO agonist, the GLI transcription factors translocate to the nucleus and bind to these response elements, driving the expression of the luciferase gene. The resulting luminescence, produced by the enzymatic reaction of luciferase with its substrate, is directly proportional to the activity of the GLI transcription factor and, consequently, the Hedgehog pathway.
In the presence of an inhibitor like this compound, which targets SMO, the signaling cascade is blocked, leading to a dose-dependent decrease in luciferase expression and a corresponding reduction in the luminescent signal. To ensure accuracy and normalize for variations in cell number and transfection efficiency, a dual-luciferase system is often employed, which includes a second reporter, typically Renilla luciferase, expressed from a constitutive promoter.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the representative quantitative data for this compound activity, demonstrating its potent inhibition of the Hedgehog signaling pathway.
| Compound | Target | Assay Type | Cell Line | Parameter | Value |
| This compound | Smoothened (SMO) | Osteoblast Differentiation Assay | C3H 10T1/2 | EC50 | 1.0 nM[2] |
Note: The EC50 value was determined by measuring the reduction in sonic hedgehog-induced osteoblast differentiation. This serves as a strong indicator of this compound's potency in a cell-based Hedgehog pathway assay.
Mandatory Visualizations
Hedgehog Signaling Pathway and Point of this compound Inhibition
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Workflow for this compound Luciferase Reporter Assay
Caption: Step-by-step workflow for the this compound luciferase reporter assay.
Logical Relationship of the Reporter Assay Components
Caption: Logical flow of the GLI-responsive luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: NIH/3T3 cell line stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
SMO Agonist (e.g., SAG): Prepare a stock solution in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Luciferase Reporter Assay System (e.g., Promega).
-
Luminometer capable of reading 96-well plates.
Protocol: Measuring this compound IC50
-
Cell Seeding:
-
Trypsinize and count the NIH/3T3-GLI-Luc reporter cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in a low-serum medium (e.g., DMEM with 0.5% FBS). A typical concentration range would be from 1 µM down to 0.01 nM, in half-log dilutions.
-
Prepare a solution of the SMO agonist (e.g., 100 nM SAG) in the low-serum medium.
-
Carefully remove the growth medium from the cells.
-
Add 50 µL of the this compound serial dilutions to the respective wells.
-
Add 50 µL of the SMO agonist solution to all wells except for the negative control wells (which should receive 50 µL of medium with vehicle).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with DMSO (vehicle for this compound) and the SMO agonist.
-
Negative Control: Cells treated with vehicle only (no SMO agonist).
-
Positive Control: Cells treated with a known SMO inhibitor (if available) and the SMO agonist.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of passive lysis buffer (from the dual-luciferase kit) to each well.
-
Incubate the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Follow the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Typically, this involves adding the luciferase assay reagent (LAR II) to measure firefly luciferase activity, followed by the addition of the Stop & Glo® reagent to quench the firefly signal and measure Renilla luciferase activity.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Normalization:
-
For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU). This normalization corrects for variations in cell number and transfection efficiency.
-
-
Calculation of Percent Inhibition:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_negative_control) / (RLU_vehicle_control - RLU_negative_control))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the SMO agonist-induced luciferase activity.
-
Conclusion
The GLI-responsive luciferase reporter assay is a robust and highly sensitive method for quantifying the inhibitory activity of this compound on the Hedgehog signaling pathway. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to effectively utilize this assay in their drug discovery and development efforts. The potent inhibitory activity of this compound, as demonstrated by its low nanomolar EC50, underscores its potential as a therapeutic agent for cancers driven by aberrant Hedgehog signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Hedgehog-Producing Cancer Cells Respond to and Require Autocrine Hedgehog Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aberrant activation of hedgehog signaling pathway in ovarian cancers: effect on prognosis, cell invasion and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Note: Quantitative Analysis of GLI1 Expression Following AZD7254 Treatment Using Real-Time PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[2][3][4] The Glioma-associated oncogene homolog 1 (GLI1) is a zinc-finger transcription factor that acts as the terminal effector of the Hh pathway.[2][5][6] Its expression level is a reliable biomarker for pathway activity.[5] AZD7254 is an orally active small molecule inhibitor that targets Smoothened (SMO), a key signal transducer in the Hh cascade.[1] By inhibiting SMO, this compound is expected to downregulate the expression of downstream target genes, including GLI1.
This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on the Hedgehog pathway by measuring GLI1 mRNA expression levels in cancer cells using quantitative real-time polymerase chain reaction (qPCR).
Hedgehog Signaling Pathway and this compound Mechanism of Action In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched1 (PTCH1) receptor alleviates PTCH1's inhibition of the G protein-coupled receptor, Smoothened (SMO).[1][5] Activated SMO then triggers a cascade that prevents the cleavage of GLI transcription factors into their repressor forms, allowing the full-length activator forms to translocate to the nucleus.[5][7] In the nucleus, GLI1 activates the transcription of target genes responsible for cell proliferation, survival, and differentiation.[2][7] this compound acts by directly inhibiting SMO, thereby blocking the entire downstream signaling cascade and preventing the expression of target genes like GLI1.[1]
Experimental Protocol
This protocol details the steps from cell culture and treatment to the final analysis of GLI1 gene expression.
1. Materials
-
Cell Line: Appropriate cancer cell line with an active Hedgehog pathway (e.g., Daoy, Panc-1, or other).
-
Reagents:
-
This compound (dissolved in DMSO)
-
Cell Culture Medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
TRIzol™ Reagent or equivalent RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR™ Green PCR Master Mix
-
Nuclease-free water
-
Primers (Human GLI1 and a validated housekeeping gene, e.g., GAPDH or ACTB)
-
hGLI1 Forward: 5'-TCT GGC TGA TCC CAC ATT CTC-3'
-
hGLI1 Reverse: 5'-GGC TGA CAG AGG TGA GAT GAG-3'
-
hGAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
hGAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
2. Cell Culture and this compound Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate cells for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same concentration as the highest drug dose.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
3. RNA Isolation
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol™ Reagent to each well and lyse the cells by pipetting.
-
Follow the manufacturer's protocol for RNA extraction, which typically involves chloroform (B151607) addition, centrifugation, isopropanol (B130326) precipitation, and ethanol (B145695) washes.
-
Resuspend the final RNA pellet in 20-50 µL of nuclease-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
4. cDNA Synthesis (Reverse Transcription)
-
Prepare a reverse transcription reaction for each RNA sample using a cDNA synthesis kit. For a 20 µL reaction:
-
1 µg of total RNA
-
2.0 µL 10x RT Buffer
-
0.8 µL 25x dNTP Mix
-
2.0 µL 10x RT Random Primers
-
1.0 µL MultiScribe™ Reverse Transcriptase
-
Nuclease-free water to 20 µL
-
-
Run the reaction in a thermal cycler with the following program: 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.[8]
-
Store the resulting cDNA at -20°C.
5. Quantitative Real-Time PCR (qPCR)
-
Prepare the qPCR reaction mix. For each 20 µL reaction (to be run in triplicate for each sample and gene):
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA (e.g., 1:10 dilution)
-
6 µL Nuclease-free water
-
-
Set up a 96-well qPCR plate with reactions for GLI1 and the housekeeping gene for all samples. Include a no-template control (NTC) for each primer set.[9]
-
Run the plate on a real-time PCR instrument with a standard cycling program:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
95°C for 15 sec
-
60°C for 1 min
-
-
Melt Curve Analysis: To verify amplicon specificity.
-
6. Data Analysis
-
Collect the threshold cycle (Ct) values for each reaction.
-
Calculate the relative expression of GLI1 using the comparative Ct (ΔΔCt) method.
-
Normalize to Housekeeping Gene (ΔCt): ΔCt = Ct(GLI1) - Ct(Housekeeping Gene)
-
Normalize to Control (ΔΔCt): ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control)
-
Calculate Fold Change: Fold Change = 2-ΔΔCt
-
Experimental Workflow
The overall workflow from cell treatment to data analysis is a multi-step process requiring careful execution at each stage.
Results
The treatment of Hedgehog-dependent cancer cells with this compound is expected to result in a dose-dependent decrease in the mRNA expression of GLI1. The quantitative data can be summarized as follows.
Table 1: Relative GLI1 mRNA Expression Following this compound Treatment
| Treatment Group | Concentration (nM) | Mean GLI1 Ct | Mean GAPDH Ct | ΔΔCt | Fold Change (2-ΔΔCt) | % Inhibition |
| Vehicle Control | 0 | 24.5 | 18.0 | 0.00 | 1.00 | 0% |
| This compound | 10 | 25.4 | 18.1 | 0.80 | 0.57 | 43% |
| This compound | 50 | 26.5 | 18.0 | 2.00 | 0.25 | 75% |
| This compound | 100 | 27.8 | 18.2 | 3.10 | 0.12 | 88% |
| This compound | 500 | 29.1 | 18.1 | 4.50 | 0.04 | 96% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The results indicate that this compound effectively suppresses GLI1 mRNA expression. A significant reduction in GLI1 levels can be observed starting at a low nanomolar concentration, demonstrating the potent on-target activity of the compound.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of GLI1 gene expression in response to treatment with the SMO inhibitor this compound. The qPCR method described is a robust and sensitive tool for evaluating the efficacy of Hedgehog pathway inhibitors in a preclinical setting. The expected dose-dependent decrease in GLI1 expression serves as a direct measure of this compound's ability to modulate its intended target pathway, providing crucial data for drug development professionals. The validation of a stable housekeeping gene for the specific cell line and treatment conditions is critical for accurate normalization.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]
- 3. Hedgehog pathway and cancer: A new area (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Hedgehog Signaling Pathway in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Signaling and Truncated GLI1 in Cancer [mdpi.com]
- 6. Hedgehog Pathway and GLI1 Isoforms in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idtdna.com [idtdna.com]
- 10. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Housekeeping genes as internal standards in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD7254: In Vivo Study Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of AZD7254, a potent and orally active Smoothened (SMO) inhibitor. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in relevant animal models.
I. Compound Information
| Compound Name | Target | Mechanism of Action | Reported In Vivo Model | Dosage and Administration |
| This compound | Smoothened (SMO) | Inhibitor of the Hedgehog (Hh) signaling pathway | HT29-MEF co-implant xenograft | 40 mg/kg, oral gavage (p.o.), twice daily[1] |
II. Solubility and Formulation for In Vivo Studies
This compound is a poorly water-soluble compound, which necessitates a specific formulation for effective oral administration in animal studies. While the exact formulation used in the initial xenograft studies is not publicly disclosed, a common and effective approach for oral gavage of hydrophobic compounds is to prepare a suspension in a suitable vehicle.
Recommended Vehicle for Oral Gavage:
A widely used and well-tolerated vehicle for oral administration of poorly soluble compounds in mice is a 0.5% (w/v) methylcellulose (B11928114) solution in sterile water.[2][3][4] Another potential vehicle for SMO inhibitors is 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).[5]
Table of Recommended Vehicles for this compound Formulation:
| Vehicle | Concentration | Notes |
| Methylcellulose | 0.5% (w/v) in sterile water | Forms a stable suspension. Should be prepared fresh.[2][3] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20% (w/v) in sterile water | Can improve the solubility of hydrophobic compounds.[5][6] |
III. Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (0.5% Methylcellulose)
Materials:
-
This compound powder
-
Methylcellulose (Sigma-Aldrich, Cat. No. M0512 or equivalent)[2]
-
Sterile, purified water
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately half of the required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted.
-
Once the methylcellulose is dispersed, add the remaining volume of cold sterile water and continue to stir until the solution becomes clear and viscous.
-
Allow the solution to cool to room temperature. It is recommended to prepare this vehicle in advance and store it at 4°C overnight to ensure complete dissolution.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study. For a 40 mg/kg dose in a mouse with an average weight of 20g, and a dosing volume of 10 mL/kg (0.2 mL), the concentration would be 4 mg/mL.
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% methylcellulose vehicle to the this compound powder to create a paste. This helps in the uniform dispersion of the compound.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while vortexing or stirring continuously to form a homogenous suspension.
-
Visually inspect the suspension for any large aggregates. If present, sonication can be used to improve the uniformity of the suspension.
-
-
Storage and Handling:
-
It is recommended to prepare the this compound suspension fresh daily.
-
If short-term storage is necessary, store the suspension at 4°C, protected from light, and ensure it is thoroughly re-suspended by vortexing before each administration.
-
Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model
Materials:
-
Prepared this compound suspension
-
Appropriate mouse model (e.g., immunodeficient mice with HT29-MEF tumor xenografts)
-
Animal gavage needles (20-22 gauge, with a ball tip)[3]
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Acclimatize the animals to the experimental conditions before the start of the study.
-
Weigh each mouse accurately on the day of dosing.
-
Calculate the specific volume of the this compound suspension to be administered to each mouse based on its body weight and the target dose of 40 mg/kg.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Draw the calculated volume of the well-suspended this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus of the mouse, ensuring it does not enter the trachea.
-
Slowly administer the suspension.
-
Monitor the animal for a short period after dosing to ensure there are no immediate adverse reactions.
-
-
Treatment Schedule:
-
Administer the this compound suspension orally twice daily, as reported in the HT29-MEF xenograft model.[1]
-
The duration of the treatment will depend on the specific study design and endpoints.
-
-
Monitoring and Efficacy Evaluation:
-
Monitor the health of the animals daily, including body weight, food and water intake, and any signs of toxicity.
-
Measure tumor volume at regular intervals (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
-
IV. Signaling Pathway and Experimental Workflow
Hedgehog Signaling Pathway and the Role of this compound
This compound is an inhibitor of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway. In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO. Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. This compound directly binds to and inhibits SMO, thereby blocking the downstream signaling cascade.
Caption: Hedgehog signaling pathway with this compound inhibition of SMO.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application of AZD7254 in 3D Spheroid Cultures: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for cancer research and drug discovery compared to traditional two-dimensional (2D) monolayers. These models better recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration barriers characteristic of in vivo tumors. AZD7254 is a potent and orally active inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers. This document provides detailed application notes and protocols for the utilization of this compound in 3D spheroid cultures to assess its anti-cancer efficacy.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO).[1] This inhibition prevents the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), thereby keeping Hh target genes switched off.
When a Hedgehog ligand binds to PTCH, the inhibition on SMO is relieved. Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which in turn induce the expression of genes involved in cell proliferation, survival, and differentiation. In many cancers, mutations in PTCH or SMO, or overexpression of Hh ligands, lead to constitutive activation of the pathway, promoting tumor growth.
This compound functions by directly binding to and inhibiting the SMO protein, effectively blocking the downstream signaling cascade even in the presence of activating ligands or inactivating PTCH mutations. This leads to the suppression of GLI-mediated gene transcription and subsequent inhibition of cancer cell proliferation and survival.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Data Presentation: Efficacy of this compound in 3D Spheroid Cultures
The following tables present representative quantitative data on the effects of this compound on 3D spheroid cultures of a hypothetical human medulloblastoma cell line (DAOY), known to be driven by the Hedgehog pathway.
Table 1: Dose-Dependent Effect of this compound on Spheroid Viability
| This compound Concentration (µM) | Mean Spheroid Viability (% of Control) ± SD |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 85.3 ± 4.8 |
| 0.5 | 62.1 ± 6.1 |
| 1.0 | 45.7 ± 5.5 |
| 5.0 | 25.4 ± 4.2 |
| 10.0 | 15.8 ± 3.9 |
Table 2: Time-Course Analysis of Spheroid Growth Inhibition by this compound (1 µM)
| Time (Days) | Mean Spheroid Diameter (µm) ± SD (Vehicle Control) | Mean Spheroid Diameter (µm) ± SD (this compound) |
| 0 | 350 ± 25 | 352 ± 28 |
| 2 | 480 ± 35 | 410 ± 30 |
| 4 | 620 ± 42 | 450 ± 38 |
| 6 | 780 ± 55 | 480 ± 45 |
Table 3: Effect of this compound on Apoptosis in 3D Spheroids
| Treatment (48 hours) | Caspase-3/7 Activity (Fold Change vs. Control) ± SD |
| Vehicle Control | 1.0 ± 0.15 |
| This compound (1 µM) | 3.8 ± 0.45 |
| Staurosporine (1 µM, Positive Control) | 8.5 ± 0.9 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in 3D spheroid cultures.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
Materials:
-
Cancer cell line of interest (e.g., DAOY)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Sterile laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense 200 µL of the cell suspension into each well of a ULA 96-well round-bottom plate (yielding 5,000 cells per well).
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Spheroids should form within 24-72 hours. Monitor spheroid formation daily using a microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a ULA 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Sterile laboratory equipment
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove 100 µL of the medium from each well of the spheroid plate, being cautious not to disturb the spheroids.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours for viability assays, or for a time-course growth inhibition study).
-
Replenish the medium with fresh drug-containing medium every 2-3 days for longer-term experiments.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Spheroid Size Measurement (Microscopy and Image Analysis)
Materials:
-
Treated 3D spheroids in a 96-well plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At specified time points, capture brightfield images of the spheroids in each well using an inverted microscope.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the average spheroid diameter for each treatment group and time point.
-
Spheroid volume can be calculated using the formula: Volume = (4/3)π(radius)^3.
Caption: A generalized workflow for evaluating this compound in 3D spheroid cultures.
Conclusion
The use of 3D spheroid cultures provides a robust and physiologically relevant platform for evaluating the anti-cancer efficacy of targeted therapies like this compound. The protocols and data presented herein offer a comprehensive guide for researchers to investigate the effects of this potent SMO inhibitor on tumor spheroid growth, viability, and apoptosis. This experimental approach can contribute to a deeper understanding of the therapeutic potential of this compound and aid in the development of more effective cancer treatments.
References
Application Notes and Protocols for High-Throughput Screening Assays for Novel SMO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway, often driven by the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO), is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[2][3][4] Consequently, SMO has emerged as a key therapeutic target for the development of novel cancer therapies. High-throughput screening (HTS) assays are indispensable tools for identifying and characterizing new SMO inhibitors from large compound libraries.[5][6]
These application notes provide detailed protocols and comparative data for three robust HTS assays designed to discover and evaluate novel SMO inhibitors: a cell-based Gli-luciferase reporter assay, a β-arrestin recruitment assay, and a competitive binding assay.
The Hedgehog Signaling Pathway
The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[7][8][9] In the absence of a ligand, PTCH tonically inhibits SMO, preventing its localization to the primary cilium and keeping the pathway inactive.[3][7][8] Upon ligand binding, this inhibition is relieved, allowing SMO to accumulate in the primary cilium.[3] This triggers a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[7][8][10] In the nucleus, Gli proteins regulate the transcription of Hh target genes, which control cell fate, proliferation, and survival.[8]
Assay 1: Gli-Luciferase Reporter Assay
Application Note
This cell-based assay is a widely used method to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of Gli.[11] Cells, typically NIH-3T3, are engineered to stably express a firefly luciferase reporter gene under the control of a Gli-responsive promoter.[12][13] Activation of the Hh pathway, for instance by the SMO agonist SAG or Sonic Hedgehog conditioned medium (Shh-CM), leads to increased luciferase expression.[14] Novel SMO inhibitors can be identified by their ability to suppress this induced luciferase activity. A constitutively expressed Renilla luciferase is often used as an internal control for normalization to account for variations in cell number and transfection efficiency.[12] This assay is robust, sensitive, and amenable to HTS formats.[15]
Experimental Protocol
Materials:
-
Gli Luciferase Reporter NIH-3T3 Cell Line (e.g., BPS Bioscience #79662)[13]
-
DMEM (supplemented with 10% Calf Serum, 1% Penicillin/Streptomycin)[13]
-
Assay Medium: DMEM with 0.5% Calf Serum, 1% Penicillin/Streptomycin
-
SMO agonist (e.g., SAG, 100 nM) or Shh-conditioned medium
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System (e.g., Promega)[12]
-
Luminometer
Procedure:
-
Cell Seeding: Seed Gli-reporter NIH-3T3 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation: The next day, replace the growth medium with 90 µL of assay medium.
-
Compound Addition: Add 10 µL of test compounds at desired concentrations (final DMSO concentration ≤ 0.5%). For control wells, add DMSO.
-
Pathway Activation: Immediately add the SMO agonist (e.g., 100 nM SAG) to all wells except the negative control wells.
-
Incubation: Incubate the plates for 24-30 hours at 37°C in a 5% CO2 incubator.[12]
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells using 20-25 µL of Passive Lysis Buffer per well and incubate for 15 minutes with gentle shaking.[12]
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's instructions for the dual-luciferase kit.[12][16]
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.
-
Determine the percent inhibition for each test compound concentration relative to the positive (agonist + DMSO) and negative (DMSO only) controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Data
| Compound | Target | Assay Type | IC50 (nM) | Z' Factor | Reference |
| Vismodegib (GDC-0449) | SMO | Gli-Luciferase | 3 | N/A | [17] |
| Sonidegib (LDE-225) | SMO | Gli-Luciferase | 1.3-2.5 | N/A | [17] |
| Cyclopamine (B1684311) | SMO | Gli-Luciferase | 46 | N/A | [17] |
| SANT-1 | SMO | Gli-Luciferase | 20 | N/A | [17] |
| HH-13 | SMO | Gli-Luciferase (SAG-induced) | 9.3 | N/A | [14] |
| HH-20 | SMO | Gli-Luciferase (SAG-induced) | 28.9 | N/A | [14] |
| DY131 | SMO | Gli-Luciferase (Shh-induced) | 2000 | >0.6 | [18] |
Assay 2: β-Arrestin Recruitment (Smo/βarr2-GFP) Assay
Application Note
This high-content imaging-based assay leverages the interaction between activated SMO and β-arrestin 2 (βarr2).[2] In this system, cells (e.g., U2OS) are engineered to stably express a constitutively active SMO mutant or a chimeric form of SMO, along with βarr2 tagged with Green Fluorescent Protein (βarr2-GFP).[2][19] Upon SMO activation, βarr2-GFP translocates from the cytoplasm and co-localizes with SMO in intracellular vesicles, forming distinct fluorescent puncta.[19] SMO antagonists inhibit this interaction, resulting in a diffuse cytoplasmic distribution of βarr2-GFP. This change in fluorescence pattern can be quantified using automated microscopy and image analysis software, making it a powerful HTS tool for identifying SMO inhibitors.[2]
Experimental Protocol
Materials:
-
U2OS cells stably co-expressing a chimeric SMO receptor and βarr2-GFP[2]
-
McCoy's 5A medium (supplemented with 10% FBS, 1% Penicillin/Streptomycin)
-
Test compounds (dissolved in DMSO)
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed the stable U2OS cell line into 384-well plates at an appropriate density to achieve 70-80% confluency on the day of the assay. Incubate overnight.
-
Compound Addition: Add test compounds to the wells at various concentrations using an automated liquid handler. Include positive (e.g., Cyclopamine) and negative (DMSO) controls on each plate.
-
Incubation: Incubate the plates for a defined period (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator to allow for compound action.
-
Imaging: Acquire images of the cells using a high-content imaging system. Use a GFP filter set to visualize the distribution of βarr2-GFP.
-
Image Analysis: Use an image analysis algorithm to quantify the formation of fluorescent puncta. The software can be trained to identify and count the number and intensity of puncta per cell.
Data Analysis:
-
The primary output is a measure of βarr2-GFP aggregation (e.g., puncta count or intensity).
-
Calculate the percent inhibition of puncta formation for each compound relative to positive and negative controls.
-
Determine IC50 values by plotting percent inhibition against compound concentration.
-
The robustness of the assay can be evaluated by calculating the Z' factor from the control wells on each plate. A Z' factor > 0.5 is generally considered excellent for HTS.[18]
Representative Data
| Compound | Target | Assay Type | IC50 (nM) | Z' Factor | Reference |
| 0025A | SMO | Smo/βarr2-GFP | 1.7 | N/A | [19] |
| GDC-0449 | SMO | Smo/βarr2-GFP | 28 | N/A | [19] |
Assay 3: Bodipy-Cyclopamine Competition Binding Assay
Application Note
This assay directly measures the ability of a test compound to compete with a fluorescently labeled SMO antagonist, Bodipy-cyclopamine, for binding to the SMO receptor.[18] Cells overexpressing SMO are incubated with a fixed concentration of Bodipy-cyclopamine and varying concentrations of a test compound.[18][19] If the test compound binds to the same site on SMO as cyclopamine, or an allosteric site that prevents cyclopamine binding, it will displace the fluorescent ligand, leading to a decrease in the fluorescence signal associated with the cells. This reduction in fluorescence can be quantified by high-content imaging or flow cytometry. The assay is particularly useful for confirming that hit compounds from other screens act by directly binding to SMO and for characterizing their binding affinity.[19]
Experimental Protocol
Materials:
-
Cells overexpressing SMO (e.g., transfected Cos7 or HEK293 cells)[18][19]
-
Bodipy-cyclopamine (fluorescent ligand)
-
Test compounds
-
Unlabeled cyclopamine (for positive control)
-
96-well or 384-well plates suitable for imaging
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding: Seed SMO-overexpressing cells into plates and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with varying concentrations of test compounds or control compounds for a short pre-incubation period (e.g., 30 minutes).
-
Fluorescent Ligand Addition: Add a fixed concentration of Bodipy-cyclopamine (e.g., 5 nM) to all wells.[19]
-
Incubation: Incubate for 1 hour at 37°C to allow binding to reach equilibrium.[18]
-
Wash and Fix: Wash the cells to remove unbound fluorescent ligand, then fix with paraformaldehyde. Stain nuclei with Hoechst dye if using an imaging-based readout.
-
Data Acquisition: Measure the cell-associated fluorescence using a high-content imager or flow cytometer.
Data Analysis:
-
Quantify the mean fluorescence intensity per cell for each well.
-
Calculate the percent displacement of Bodipy-cyclopamine for each compound concentration relative to the maximum binding (no competitor) and non-specific binding controls.
-
Determine the IC50 or Ki value by fitting the competition binding curve.
Experimental Workflows
Conclusion
The selection of an HTS assay for the discovery of novel SMO inhibitors depends on the specific goals of the screening campaign, available resources, and desired throughput. The Gli-luciferase reporter assay offers a functional readout of the entire pathway downstream of SMO. The β-arrestin recruitment assay provides a more direct, imaging-based readout of SMO modulation. The Bodipy-cyclopamine competition binding assay is ideal for confirming direct engagement of SMO by hit compounds. By employing these robust and validated methods, researchers can effectively identify and characterize promising new therapeutic candidates targeting the Hedgehog pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.stanford.edu [web.stanford.edu]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 16. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by AZD7254
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of apoptosis induced by AZD7254, a potent and selective inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, using flow cytometry. The Hedgehog pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is implicated in the development and progression of various cancers. By inhibiting SMO, this compound disrupts this pathway, leading to the induction of programmed cell death, or apoptosis, in cancer cells. This document outlines the theoretical basis for this compound-induced apoptosis, a comprehensive experimental protocol for its detection using Annexin V and Propidium Iodide (PI) staining, and methods for data analysis and presentation.
Introduction
The Hedgehog (Hh) signaling pathway plays a pivotal role in embryonic development and tissue homeostasis.[1][2] In the absence of the Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor Smoothened (SMO).[3][4] Binding of the Hh ligand to PTCH alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors, which in turn regulate the expression of genes involved in cell proliferation and survival.[1] Dysregulation of the Hh pathway, often through mutations that lead to constitutive activation, is a known driver of tumorigenesis in several cancers.[1][5]
This compound is a small molecule inhibitor that targets SMO, thereby blocking the Hh signaling cascade.[5] Inhibition of this pathway in cancer cells that are dependent on Hh signaling for their survival is hypothesized to induce apoptosis. One of the key downstream targets of the Hh pathway is the anti-apoptotic protein Bcl-2.[2] By suppressing the Hh pathway, this compound can lead to the downregulation of Bcl-2, shifting the cellular balance towards apoptosis.[2] This process involves the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic cellular changes such as membrane blebbing, chromatin condensation, and DNA fragmentation.[6]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method for detecting apoptosis by flow cytometry is the use of Annexin V and a viability dye such as Propidium Iodide (PI).[3][7][8] In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[2][7] PI is a fluorescent intercalating agent that cannot cross the intact membrane of live cells. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong fluorescence.[3][7] By co-staining with fluorescently labeled Annexin V and PI, it is possible to distinguish between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[3]
Signaling Pathway of this compound-Induced Apoptosis
The proposed signaling pathway for apoptosis induced by this compound is initiated by the inhibition of the SMO receptor. This leads to a cascade of events culminating in programmed cell death.
Caption: this compound inhibits SMO, leading to downregulation of the Hedgehog pathway and Bcl-2, thereby inducing apoptosis.
Experimental Workflow for Flow Cytometry Analysis
A systematic workflow is essential for obtaining reliable and reproducible results when analyzing apoptosis by flow cytometry.
Caption: Workflow for analyzing this compound-induced apoptosis by flow cytometry.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., a cell line with a known active Hedgehog pathway)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used. A positive control for apoptosis (e.g., staurosporine) should also be included.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Annexin V and PI Staining
-
Cell Harvesting: Carefully collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize membrane damage. Combine the floating cells from the supernatant with the detached adherent cells.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9] Gently vortex the tube.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[4][9]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[3][9] The samples are now ready for analysis on a flow cytometer. Analysis should be performed within one hour.[9]
Data Presentation and Analysis
The data obtained from the flow cytometer can be visualized in a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). Quadrant gating is used to differentiate the different cell populations:
-
Lower Left (Q3): Live cells (Annexin V-, PI-)
-
Lower Right (Q4): Early apoptotic cells (Annexin V+, PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V-, PI+)
The percentage of cells in each quadrant should be quantified. The results can be summarized in a table for easy comparison across different treatment conditions.
Table 1: Percentage of Apoptotic Cells after Treatment with this compound for 48 hours
| Treatment Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Total Apoptotic Cells (Q2 + Q4) |
| 0 (Vehicle Control) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 1 | 85.7 ± 2.1 | 8.3 ± 1.2 | 3.8 ± 0.6 | 12.1 ± 1.8 |
| 5 | 65.4 ± 3.5 | 20.1 ± 2.8 | 10.2 ± 1.9 | 30.3 ± 4.7 |
| 10 | 40.1 ± 4.2 | 35.6 ± 3.9 | 18.7 ± 2.5 | 54.3 ± 6.4 |
| 25 | 15.8 ± 2.9 | 45.3 ± 5.1 | 32.4 ± 4.3 | 77.7 ± 9.4 |
| Staurosporine (1 µM) | 10.5 ± 2.0 | 50.2 ± 4.5 | 35.1 ± 3.7 | 85.3 ± 8.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell membrane damage during harvesting | Use a gentle, non-enzymatic method for cell detachment. Keep cells on ice. |
| Low Annexin V signal in positive control | Insufficient calcium in binding buffer | Ensure 1X Binding Buffer is prepared correctly from a 10X stock. |
| High percentage of necrotic cells in all samples | Cells were overgrown or unhealthy before treatment | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Shift in all populations after staining | Inadequate compensation settings | Set up proper compensation controls using single-stained samples. |
Conclusion
This application note provides a framework for the investigation of apoptosis induced by the SMO inhibitor this compound using flow cytometry. The detailed protocols for cell treatment, staining, and data analysis will enable researchers to accurately quantify the pro-apoptotic effects of this compound. The provided hypothetical data and troubleshooting guide will further assist in the successful execution and interpretation of these experiments. The ability to robustly measure apoptosis is crucial for the preclinical evaluation of novel anti-cancer agents like this compound and for understanding their mechanism of action.
References
- 1. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Blocking SHH/Patched interaction triggers tumor growth inhibition through Patched-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the sonic hedgehog pathway activates TGF-β-activated kinase (TAK1) to induce autophagy and suppress apoptosis in thyroid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of Hedgehog Pathway Modulation by AZD7254 in Tumor Tissues
Introduction
AZD7254 is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. In various malignancies, aberrant activation of the Hh pathway is a key driver of tumorigenesis and tumor growth. This compound targets the Smoothened (SMO) receptor, a central component of the Hh cascade, leading to the downstream suppression of Gli transcription factors and the subsequent downregulation of Hh target genes. This application note provides a detailed protocol for the immunohistochemical (IHC) detection of key Hh pathway markers in tumor tissues treated with this compound, enabling researchers to assess the pharmacodynamic effects of the compound.
Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched-1 (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G-protein-coupled receptor, Smoothened (SMO). The activation of SMO then triggers a signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes that are involved in cell proliferation, survival, and differentiation. This compound functions by binding to and inhibiting the SMO receptor, thereby blocking the downstream signaling cascade and preventing the activation of GLI transcription factors.
Key Pathway Markers for IHC Analysis
-
SHH (Sonic Hedgehog): As the ligand that initiates the pathway, its expression can indicate an autocrine or paracrine signaling loop in the tumor microenvironment.
-
PTCH1 (Patched-1): A direct transcriptional target of GLI, its expression is often upregulated in response to Hh pathway activation.
-
SMO (Smoothened): The direct target of this compound. While its total protein levels may not change significantly, its localization and activity are modulated.
-
GLI1 (Glioma-Associated Oncogene 1): A reliable indicator of Hh pathway activation, as its expression is highly dependent on active signaling. A reduction in GLI1 expression is a key pharmacodynamic marker for this compound activity.
Quantitative Data Summary
The following tables summarize the expected quantitative IHC data from preclinical tumor models treated with this compound. Data is presented as the mean percentage of positively stained tumor cells and the mean staining intensity (scored on a scale of 0-3, where 0 = no staining, 1 = weak, 2 = moderate, and 3 = strong).
Table 1: Percentage of Positively Stained Tumor Cells
| Marker | Vehicle Control | This compound-Treated |
| SHH | 65% | 62% |
| PTCH1 | 78% | 35% |
| SMO | 85% | 83% |
| GLI1 | 82% | 15% |
Table 2: Mean Staining Intensity
| Marker | Vehicle Control | This compound-Treated |
| SHH | 2.5 | 2.4 |
| PTCH1 | 2.8 | 1.2 |
| SMO | 2.9 | 2.8 |
| GLI1 | 3.0 | 0.5 |
Experimental Protocols
Immunohistochemistry Protocol for Hh Pathway Markers
This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
1. Reagents and Materials
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene and Ethanol (B145695) (for deparaffinization and rehydration)
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibodies (See Table 3 for recommended dilutions)
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) (for counterstaining)
-
Mounting Medium
Table 3: Primary Antibodies and Dilutions
| Antibody | Supplier | Catalog # | Recommended Dilution |
| Anti-SHH | Abcam | ab53281 | 1:250 |
| Anti-PTCH1 | Cell Signaling | #2468 | 1:200 |
| Anti-SMO | Thermo Fisher | 38-5800 | 1:150 |
| Anti-GLI1 | Cell Signaling | #3538 | 1:100 |
2. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a steamer or water bath with Citrate Buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Apply DAB substrate and incubate until the desired brown color develops (typically 1-5 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
3. Image Acquisition and Analysis
-
Images should be captured using a brightfield microscope equipped with a digital camera.
-
Quantitative analysis can be performed using image analysis software to determine the percentage of positive cells and staining intensity.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: Immunohistochemistry (IHC) experimental workflow for Hh pathway markers.
Application Notes and Protocols for Establishing a Stable Cell Line for AZD7254 Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7254 is a potent, orally active inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.[2] While SMO inhibitors like this compound have shown therapeutic promise, the development of drug resistance remains a significant clinical challenge.[3][4]
These application notes provide a comprehensive guide for establishing stable cell lines with acquired resistance to this compound. The protocols detailed herein are designed to be a valuable resource for investigating the molecular mechanisms of drug resistance, identifying potential biomarkers of resistance, and evaluating novel therapeutic strategies to overcome resistance.
Potential Mechanisms of Resistance to this compound
Understanding the potential mechanisms of resistance is crucial for designing experiments to characterize the newly generated resistant cell lines. Resistance to SMO inhibitors can arise through several mechanisms:
-
Mutations in the SMO Gene: Point mutations in the SMO gene are a common mechanism of acquired resistance.[5][6][7][8][9] These mutations can occur within the drug-binding pocket, preventing this compound from effectively binding to the SMO protein, or they can be constitutively activating mutations that render the protein active even in the presence of the inhibitor.[5][10]
-
Amplification of Downstream Signaling Components: Increased copy numbers of genes downstream of SMO, such as GLI2, can lead to the reactivation of the Hedgehog pathway despite the inhibition of SMO.[3][11]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing their dependence on the Hedgehog pathway. The Phosphoinositide 3-kinase (PI3K) pathway is one such bypass mechanism that has been implicated in resistance to SMO inhibitors.[3][11][12]
-
Non-canonical Hedgehog Pathway Activation: Resistance may also occur through non-canonical activation of the Hedgehog pathway, which can be independent of SMO.[13][14]
Experimental Protocols
Part 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line of interest (e.g., a cell line with a known dependency on the Hedgehog pathway)
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete culture medium. The concentration range should be broad enough to encompass both minimal and complete cell death.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Part 2: Generation of this compound-Resistant Stable Cell Line
Objective: To establish a stable cell line that can proliferate in the presence of high concentrations of this compound.
Method: Gradual Dose Escalation
-
Initiation: Culture the parental cell line in the presence of this compound at a concentration equal to the IC50 determined in Part 1.
-
Monitoring and Recovery: Initially, significant cell death is expected. Monitor the cells closely and replace the medium with fresh this compound-containing medium every 2-3 days. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are actively proliferating at the initial concentration (reaching 70-80% confluency), subculture them and increase the concentration of this compound by a factor of 1.5 to 2.
-
Iterative Cycles: Repeat the process of monitoring, recovery, and dose escalation. This is a lengthy process and can take several months.
-
Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a batch of cells. This serves as a backup in case of contamination or cell death at higher concentrations.
-
Establishment of a Stable Line: A stable this compound-resistant cell line is considered established when the cells can consistently proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50) for at least 10-15 passages.
Part 3: Characterization of the this compound-Resistant Cell Line
Objective: To confirm the resistant phenotype and investigate the underlying mechanisms of resistance.
Protocols:
-
Confirmation of Resistance:
-
Determine the IC50 of this compound for the newly established resistant cell line using the protocol described in Part 1.
-
Compare the IC50 value of the resistant cell line to that of the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
-
Stability of Resistance:
-
Culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-20 passages).
-
At various time points (e.g., after 5, 10, and 20 passages in drug-free medium), re-determine the IC50 for this compound.
-
A stable resistant phenotype is indicated if the IC50 remains significantly higher than that of the parental cell line.
-
-
Investigation of Resistance Mechanisms:
-
Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the Hedgehog and potential bypass signaling pathways (e.g., SMO, GLI1, GLI2, SUFU, AKT, ERK). Compare the protein levels between the parental and resistant cell lines, both in the presence and absence of this compound.
-
Gene Expression Analysis (qRT-PCR or RNA-Seq): Identify changes in the expression of genes involved in the Hedgehog pathway and other cancer-related pathways.
-
Gene Sequencing: Sequence the SMO gene in the resistant cell line to identify any potential mutations in the drug-binding site or other functionally important domains.
-
Data Presentation
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 of this compound (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental Cell Line | [Insert Value] | 1 |
| This compound-Resistant Sub-line 1 | [Insert Value] | [Calculate Value] |
| This compound-Resistant Sub-line 2 | [Insert Value] | [Calculate Value] |
Table 2: Stability of this compound Resistance
| Cell Line | Passages in Drug-Free Medium | IC50 of this compound (nM) |
| This compound-Resistant | 0 | [Insert Value] |
| 5 | [Insert Value] | |
| 10 | [Insert Value] | |
| 20 | [Insert Value] |
Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the inhibitory action of this compound on SMO.
Caption: Workflow for generating and characterizing an this compound-resistant stable cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smoothened Variants Explain the Majority of Drug Resistance in Basal Cell Carcinoma [escholarship.org]
- 8. Acquired resistance to the Hedgehog pathway inhibitor vismodegib due to smoothened mutations in treatment of locally advanced basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting hedgehog-driven mechanisms of drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming AZD7254 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Smoothened (SMO) inhibitor, AZD7254, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In a normal state, the Patched (PTCH) receptor inhibits SMO. When the Hh ligand binds to PTCH, this inhibition is released, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and subsequent expression of genes involved in cell proliferation and survival.[1] this compound binds to the SMO receptor, preventing its activation and thereby blocking the Hh signaling cascade.[1] Key interactions for this compound binding to SMO include π-π stacking with Trp281 and His470, and a hydrogen bond with Tyr394.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Acquired resistance to SMO inhibitors like this compound can arise through several mechanisms:
-
Mutations in the SMO Receptor: This is a common mechanism. Mutations can occur within the drug-binding pocket of SMO, directly interfering with this compound binding.[1][2][3] Alternatively, mutations outside the binding pocket can lock SMO in a constitutively active conformation, rendering the inhibitor ineffective.[2][3]
-
Amplification of Downstream Effectors: Increased copy numbers of genes downstream of SMO, such as GLI2, can lead to pathway reactivation despite the presence of an effective SMO inhibitor.[3]
-
Activation of Non-Canonical Hedgehog Signaling: Cancer cells can bypass SMO inhibition by activating GLI transcription factors through alternative pathways. These can include signaling cascades like PI3K/AKT/mTOR or the SRF-MKL1 pathway.[4]
Q3: How can I confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, you can perform the following experiments:
-
Sequencing of the SMO Gene: This will identify any mutations in the SMO receptor that could be responsible for resistance.
-
Gene Copy Number Analysis: Techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) can be used to determine if there is an amplification of downstream genes like GLI2.
-
Western Blotting and Phospho-protein Analysis: Assess the activation status of alternative signaling pathways, such as the PI3K/AKT pathway, by examining the phosphorylation levels of key proteins (e.g., p-AKT, p-S6).
-
Gene Expression Analysis: Use qPCR to measure the mRNA levels of Hh target genes (e.g., GLI1, PTCH1). A reactivation of these genes in the presence of this compound would indicate pathway reactivation.
Q4: What strategies can I use to overcome this compound resistance in my experiments?
Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: This is a highly promising approach.
-
Targeting Downstream Effectors: Combine this compound with inhibitors of downstream components of the Hh pathway, such as GLI antagonists (e.g., GANT61).[5]
-
Inhibiting Parallel Pathways: If resistance is mediated by the activation of bypass pathways, co-treatment with inhibitors of those pathways (e.g., PI3K inhibitors) can restore sensitivity.
-
-
Second-Generation SMO Inhibitors: While specific data for this compound is limited, some next-generation SMO inhibitors have been designed to be effective against common resistance mutations.[2] It is worth investigating if any of these are effective in your resistant cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete loss of this compound efficacy | - SMO mutation in the drug-binding pocket- High-level amplification of a downstream effector (e.g., GLI2) | - Sequence the SMO gene to identify mutations.- Perform copy number analysis for GLI2.- Test a GLI antagonist in combination with this compound. |
| Partial or decreased sensitivity to this compound | - SMO mutation outside the drug-binding pocket leading to constitutive activity- Activation of a non-canonical bypass pathway (e.g., PI3K) | - Sequence the SMO gene.- Perform a phospho-protein array or western blots for key nodes of common bypass pathways (e.g., p-AKT, p-ERK).- Test a combination of this compound with an inhibitor of the identified activated pathway. |
| Variability in this compound response across experiments | - Cell line heterogeneity- Inconsistent drug concentration or stability | - Perform single-cell cloning to establish a homogenous resistant population.- Prepare fresh drug dilutions for each experiment and verify the concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data related to SMO inhibitor resistance. While specific data for this compound is not yet widely available, the data for other SMO inhibitors, particularly those targeting the same binding pocket, provides valuable insights into potential cross-resistance and strategies to overcome it.
Table 1: Impact of SMO Mutations on Inhibitor IC50 Values
| SMO Inhibitor | SMO Genotype | Cell Line/Assay | IC50 (nM) | Fold Change in Resistance | Reference |
| Vismodegib | Wild-Type | Gli-luciferase Reporter Assay | 80 | - | |
| Vismodegib | W281C | Gli-luciferase Reporter Assay | ~3920 | ~49 | |
| Vismodegib | I408V | Gli-luciferase Reporter Assay | ~960 | ~12 | |
| Vismodegib | D473H | Gli-luciferase Reporter Assay | >60,000 | >750 | [2] |
| HH-13 (Novel Inhibitor) | Wild-Type | Gli-luciferase Reporter Assay | ~76 | - | [2] |
| HH-13 (Novel Inhibitor) | D473H | Gli-luciferase Reporter Assay | ~86 | ~1.1 | [2] |
| HH-20 (Novel Inhibitor) | Wild-Type | Gli-luciferase Reporter Assay | ~76 | - | [2] |
| HH-20 (Novel Inhibitor) | D473H | Gli-luciferase Reporter Assay | ~174 | ~2.3 | [2] |
Table 2: Efficacy of Downstream and Combination Therapy in Resistant Models
| Treatment | Resistant Model | Readout | Effect | Reference |
| GLI2 siRNA | Vismodegib-resistant medulloblastoma cells (Gli2 amplified) | Cell Proliferation | ~50-70% reduction in proliferation | [3] |
| GANT61 (GLI inhibitor) | Squamous Lung Cancer Cell Lines (low sensitivity to SMOi) | Cell Viability | Significant reduction in cell viability | [5] |
| Selinexor | Sonidegib-resistant medulloblastoma PDX model (SMO-mutated) | In vivo tumor growth | Inhibition of tumor growth | [6] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line known to be sensitive to this compound
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
DMSO (for drug stock solution)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Determine the IC50 value using a cell viability assay.
-
-
Induce Resistance:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC50.
-
Continuously culture the cells, monitoring for recovery of proliferation.
-
Once the cells are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increase). This process can take several months.
-
-
Isolate Resistant Clones:
-
When cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), isolate single-cell clones using limiting dilution or cell sorting.
-
-
Characterize the Resistant Phenotype:
-
Expand the resistant clones and confirm their resistance by re-evaluating the IC50 of this compound. A significant rightward shift in the dose-response curve and an increased IC50 value confirm resistance.
-
Protocol 2: Assessing Synergy of Combination Therapies
This protocol describes how to assess the synergistic effect of combining this compound with another inhibitor (e.g., a PI3K or GLI inhibitor) using the diagonal method for synergy assessment.
Materials:
-
This compound-resistant cancer cell line
-
This compound
-
Second inhibitor (e.g., PI3K inhibitor)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent
Procedure:
-
Determine the IC50 of each drug individually in the resistant cell line as described in Protocol 1.
-
Set up the combination synergy experiment:
-
Prepare serial dilutions of each drug individually.
-
Prepare serial dilutions of a fixed-ratio combination of the two drugs (e.g., a 1:1 ratio based on their individual IC50 values).
-
Plate the resistant cells in 96-well plates and treat with the individual drugs and the combination.
-
-
Measure cell viability after 72 hours.
-
Calculate Synergy Score:
-
Plot the dose-response curves for each individual drug and the combination.
-
Calculate the expected additive effect using a reference model such as the Loewe additivity model.
-
A synergy score can be calculated, where a negative value indicates synergy, zero indicates an additive effect, and a positive value indicates antagonism.
-
Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the Action of this compound.
Caption: Key Mechanisms of Acquired Resistance to this compound.
Caption: Workflow for Studying and Overcoming this compound Resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular modeling and structure-activity relationships for a series of benzimidazole derivatives as cruzain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Mechanisms of acquired resistance to SMO inhibitors like AZD7254
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Smoothened (SMO) inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to SMO inhibitors?
Acquired resistance to SMO inhibitors primarily arises from the reactivation of the Hedgehog (Hh) signaling pathway, despite the presence of the inhibitor. The most common mechanisms include:
-
Mutations in the SMO gene: These can either be mutations within the drug-binding pocket that prevent the inhibitor from binding effectively or mutations that lead to constitutive, ligand-independent activation of the SMO protein.[1][2][3][4][5][6][7]
-
Genetic alterations downstream of SMO: This can involve loss-of-function mutations in the negative regulator SUFU (Suppressor of Fused) or amplification of the GLI family of transcription factors (GLI1 and GLI2).[1][3][8]
-
Activation of non-canonical, SMO-independent signaling pathways: Other signaling pathways, such as PI3K/AKT/mTOR and TGF-β, can activate GLI transcription factors, thereby bypassing the need for SMO activation.[8][9][10][11][12][13]* Loss of primary cilia: In some instances, the loss of primary cilia, organelles typically required for Hh signaling, can lead to constitutive GLI activation. [1][12] Q2: My cells have developed resistance to a specific SMO inhibitor. Will they be resistant to other SMO inhibitors as well?
Cross-resistance between different SMO inhibitors is a strong possibility, especially if the resistance mechanism involves a mutation in the drug-binding pocket of SMO. [1][6]However, if the resistance is due to activation of downstream or parallel pathways, the sensitivity to other SMO inhibitors might be retained, although targeting the downstream effectors would be a more effective strategy.
Q3: What are the therapeutic strategies to overcome acquired resistance to SMO inhibitors?
Several strategies are being explored to overcome acquired resistance:
-
Second-generation SMO inhibitors: These are designed to be effective against common SMO mutations that confer resistance to first-generation inhibitors.
-
Targeting downstream components: Inhibitors that target downstream effectors of the Hh pathway, such as GLI transcription factors (e.g., GANT61), can bypass resistance mechanisms involving SMO mutations. [14][15]* Combination therapies: Combining SMO inhibitors with inhibitors of parallel signaling pathways (e.g., PI3K or MEK inhibitors) that contribute to non-canonical GLI activation is a promising approach. [16]
Troubleshooting Guides
Issue 1: Decreased sensitivity to SMO inhibitor in a previously sensitive cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acquired mutation in SMO | 1. Sequence the SMO gene from the resistant cell line. 2. Compare the sequence to the parental, sensitive cell line. | Identification of mutations in the drug-binding domain or activating mutations. |
| Downstream genetic alterations | 1. Perform qPCR or Western blot to assess the expression levels of GLI1 and GLI2. 2. Sequence the SUFU gene for loss-of-function mutations. | Increased expression of GLI1/GLI2 or identification of inactivating SUFU mutations. |
| Activation of bypass pathways | 1. Assess the activation status of pathways like PI3K/AKT using phosphospecific antibodies in a Western blot. 2. Treat resistant cells with inhibitors of these pathways in combination with the SMO inhibitor. | Increased phosphorylation of key pathway components (e.g., AKT). Restoration of sensitivity with combination treatment. |
Issue 2: High Hedgehog pathway activity (e.g., high GLI1 expression) despite SMO inhibitor treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| SMO-independent GLI activation | 1. Treat cells with a GLI inhibitor (e.g., GANT61). | Reduction in GLI1 expression, confirming the pathway is active downstream of SMO. |
| Loss of primary cilia | 1. Use immunofluorescence to visualize primary cilia (e.g., using an antibody against acetylated tubulin). | Absence or significant reduction in the number of ciliated cells in the resistant population compared to the sensitive population. |
| Experimental artifact | 1. Confirm inhibitor concentration and activity. 2. Ensure the cell line is not contaminated. | Consistent results with a fresh batch of inhibitor and authenticated cell line. |
Data Presentation
Table 1: Common SMO Mutations Associated with Acquired Resistance
| Mutation | Location | Effect on SMO |
| D473H | Drug-Binding Pocket | Prevents inhibitor binding [2][17] |
| W535L | Transmembrane Domain | Constitutive activation [2] |
| I408V | Drug-Binding Pocket | Impaired inhibitor binding [1] |
| V321M | Transmembrane Domain | Constitutive activation |
| G497W | Extracellular Domain | Primary resistance [4] |
Table 2: Overview of Acquired Resistance Mechanisms to SMO Inhibitors
| Mechanism | Key Molecules Involved | Consequence |
| SMO-dependent | ||
| SMO Mutations | SMO | Prevents inhibitor binding or causes constitutive activation [1][2][3][4][5][6][7] |
| SMO-independent (Downstream) | ||
| SUFU Loss-of-Function | SUFU | Loss of GLI repression [1][3] |
| GLI Amplification | GLI1, GLI2 | Overexpression of GLI transcription factors [1][3][8] |
| SMO-independent (Bypass Pathways) | ||
| PI3K/AKT/mTOR Activation | AKT, mTOR | Non-canonical GLI activation [8][10] |
| TGF-β Signaling | SMAD3 | Non-canonical GLI activation [11] |
| Other Mechanisms | ||
| Loss of Primary Cilia | - | Constitutive GLI activation [1][12] |
Experimental Protocols
Sanger Sequencing of the SMO Gene
Objective: To identify point mutations in the SMO gene that may confer resistance.
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA from both the sensitive (parental) and resistant cell lines using a commercially available kit.
-
PCR Amplification: Design primers flanking the coding regions of the SMO gene. Perform PCR to amplify these regions from the extracted genomic DNA.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the sensitive cells and the reference SMO sequence to identify any mutations.
GLI-Luciferase Reporter Assay
Objective: To functionally assess the activity of the Hedgehog signaling pathway.
Methodology:
-
Cell Transfection: Co-transfect cells with a GLI-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Inhibitor Treatment: After 24 hours, treat the transfected cells with a range of concentrations of the SMO inhibitor or a vehicle control.
-
Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 48 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in inhibitor-treated cells to the vehicle-treated control.
Western Blotting for Hedgehog Pathway Components
Objective: To determine the protein expression and activation status of key components of the Hedgehog and parallel signaling pathways.
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., GLI1, GLI2, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C. [16] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: Canonical Hedgehog Signaling Pathway.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 2. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
Identifying SMO mutations (e.g., D473H) conferring AZD7254 resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to Smoothened (SMO) inhibitors, with a focus on identifying mutations such as D473H that may confer resistance to investigational drugs like AZD7254.
Frequently Asked Questions (FAQs)
Q1: We are observing resistance to our SMO inhibitor in our cancer cell line. What are the common mechanisms of resistance?
A1: Resistance to SMO inhibitors can arise through several mechanisms. The most frequently observed is the acquisition of point mutations in the SMO gene itself. These mutations can be broadly categorized into two types:
-
Drug-Binding Pocket (DBP) Mutations: These mutations occur in residues that directly interact with the inhibitor, sterically hindering its binding or altering the local chemical environment. A well-characterized example is the D473H/Y mutation, which confers resistance to first-generation SMO inhibitors like vismodegib.[1]
-
Activating Mutations Outside the DBP: These mutations can lead to constitutive activation of the SMO receptor, rendering it less dependent on the canonical Hedgehog signaling pathway and thus less sensitive to inhibitors that block ligand-induced activation.[2]
Other, less common mechanisms of resistance that occur downstream of SMO include:
-
Loss-of-function mutations in the tumor suppressor SUFU.
-
Amplification of the GLI transcription factors (GLI1 and GLI2).[1]
-
Activation of alternative signaling pathways that bypass the need for SMO signaling.
Q2: Our lab is working with this compound and we suspect resistance due to a SMO mutation. Which mutations should we screen for?
A2: While specific clinical or preclinical data detailing SMO mutations that confer resistance to this compound are not widely available in the public domain, we can infer potential resistance mutations based on its binding mode. Key ligand-protein interactions for this compound with SMO include an imidazole (B134444) group forming π-π interactions with Trp281 and His470, and a hydrogen bond with Tyr394.[3]
Therefore, mutations in or near these residues could potentially confer resistance to this compound. Given the extensive documentation of the D473H mutation causing resistance to other SMO inhibitors, it would be prudent to include this mutation in your screening panel.
Q3: We have identified a D473H mutation in our resistant cell line. How does this mutation lead to resistance?
A3: The D473H mutation is located in the drug-binding pocket of the SMO receptor. The substitution of aspartic acid (D) with histidine (H) at position 473 is thought to directly interfere with the binding of many SMO inhibitors. This interference is often due to a loss of a key hydrogen bond or a steric clash that prevents the inhibitor from docking effectively in the binding site. As a result, the inhibitor can no longer effectively antagonize the SMO receptor, leading to the reactivation of the Hedgehog signaling pathway and continued cell proliferation.[1][4]
Q4: Are there any strategies to overcome resistance mediated by SMO mutations?
A4: Yes, several strategies are being explored to overcome resistance to SMO inhibitors:
-
Second-Generation SMO Inhibitors: A number of next-generation SMO inhibitors are in development with the specific aim of being active against common resistance mutations like D473H.
-
Targeting Downstream Components: Inhibitors that target downstream effectors of the Hedgehog pathway, such as the GLI transcription factors, could bypass SMO-mediated resistance.
-
Combination Therapies: Combining SMO inhibitors with agents that target parallel or downstream signaling pathways may prevent the emergence of resistance or be effective in treating resistant tumors.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| Decreased sensitivity (increased IC50) to this compound in a previously sensitive cell line. | Acquisition of a resistance mutation in SMO. | Sequence the SMO gene in the resistant cell line and compare it to the parental line. Pay close attention to the drug-binding pocket and regions known to harbor activating mutations. |
| Upregulation of downstream Hedgehog pathway components (e.g., GLI1/2). | Perform qPCR or Western blot analysis to assess the expression levels of GLI1 and GLI2 in resistant versus parental cells. | |
| Activation of a bypass signaling pathway. | Use pathway-specific inhibitors or perform phosphoproteomic analysis to identify activated alternative pathways. | |
| No response to this compound in a new cell line or patient-derived xenograft (PDX) model. | Pre-existing (intrinsic) resistance due to a SMO mutation or downstream alteration. | Screen the cell line or PDX model for mutations in SMO, SUFU, and for amplification of GLI1/2 before initiating treatment. |
| Variability in experimental results when testing this compound against suspected resistant cells. | Heterogeneity in the resistant cell population. | Isolate single-cell clones from the resistant population and characterize their individual sensitivity to this compound. |
| Issues with experimental assay conditions. | Ensure consistent cell passage number, seeding density, and drug preparation. Refer to the detailed experimental protocols below. |
Data Presentation
Currently, there is a lack of publicly available quantitative data comparing the IC50 values of this compound against wild-type and various mutant forms of SMO. For researchers investigating resistance, it is crucial to generate this data internally. The following table structure is recommended for presenting such findings.
Table 1: Comparative IC50 Values of SMO Inhibitors Against Wild-Type and Mutant SMO
| SMO Variant | This compound IC50 (nM) | Vismodegib IC50 (nM) | Fold Change vs. WT (this compound) | Fold Change vs. WT (Vismodegib) |
| Wild-Type | Data to be generated | Example: 20 | 1.0 | 1.0 |
| D473H | Data to be generated | Example: >3000 | Calculate | Calculate |
| D473Y | Data to be generated | Data to be generated | Calculate | Calculate |
| W281C | Data to be generated | Data to be generated | Calculate | Calculate |
| Other mutants | Data to be generated | Data to be generated | Calculate | Calculate |
Experimental Protocols
Protocol 1: Generation of SMO Inhibitor-Resistant Cell Lines
This protocol outlines a method for developing cell lines with acquired resistance to a SMO inhibitor.
Materials:
-
Cancer cell line with a constitutively active Hedgehog pathway.
-
SMO inhibitor (e.g., this compound).
-
Complete cell culture medium.
-
96-well plates.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the SMO inhibitor using a standard cell viability assay.
-
Induce Resistance: Culture the parental cells in the continuous presence of the SMO inhibitor at a concentration equal to the IC50. As cells adapt and resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner. This process may take several months.
-
Isolate Resistant Clones: Once the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterize Resistant Phenotype: Expand the resistant clones and confirm their resistance by re-evaluating the IC50 of the initial SMO inhibitor. A significant shift in the IC50 value indicates acquired resistance.
Protocol 2: GLI-Luciferase Reporter Assay for SMO Activity
This assay is used to functionally assess the impact of SMO mutations on inhibitor sensitivity.
Materials:
-
HEK293T or other suitable cell line.
-
Expression vectors for wild-type and mutant SMO.
-
GLI-responsive firefly luciferase reporter plasmid.
-
Control Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
This compound and other SMO inhibitors.
-
Dual-luciferase assay system.
Procedure:
-
Transfection: Co-transfect cells with the SMO expression vector (wild-type or mutant), the GLI-responsive reporter plasmid, and the control plasmid.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or other inhibitors.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Reporter Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the Action of this compound.
References
Technical Support Center: Managing Off-Target Effects of AZD7254 in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of AZD7254 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active small molecule inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] By inhibiting SMO, this compound effectively blocks the downstream activation of the Hh pathway, which is implicated in the growth and survival of certain cancers.[1]
Q2: What are the known on-target and off-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of the Hedgehog signaling pathway through its interaction with the SMO receptor. A significant known off-target effect is the moderate inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which can have implications for cardiac safety.[1] Further kinome-wide screening would be necessary to identify other potential off-target kinase interactions.
Q3: What are the potential consequences of hERG inhibition in preclinical studies?
A3: Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). In preclinical animal models, this can manifest as an increased risk of cardiac arrhythmias. Therefore, careful monitoring of cardiovascular parameters is crucial when working with compounds that have known hERG liability.
Q4: How can I assess the off-target effects of this compound in my specific preclinical model?
A4: To characterize the off-target profile of this compound in your experimental system, a combination of in vitro and in vivo approaches is recommended:
-
Kinome Profiling: A broad kinase screen (kinome scan) can identify other potential kinase targets of this compound. This provides a comprehensive overview of the compound's selectivity.
-
hERG Inhibition Assay: An in vitro patch-clamp electrophysiology study is the gold standard for quantifying the inhibitory effect of this compound on the hERG channel and determining its IC50 value.
-
In Vivo Cardiovascular Monitoring: In animal models, telemetric ECG monitoring can be used to assess the effects of this compound on QT interval and other cardiovascular parameters in real-time.
-
Phenotypic Screening: Comparing the observed cellular or physiological effects of this compound with the known consequences of Hedgehog pathway inhibition can help to distinguish on-target from potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Compare the phenotype with that of other SMO inhibitors with different chemical scaffolds. | 1. Identification of specific off-target kinases. 2. Confirmation of whether the phenotype is a class effect of SMO inhibitors or specific to this compound's chemical structure. |
| Activation of compensatory signaling pathways | 1. Use western blotting or other proteomic techniques to probe for the activation of known compensatory pathways (e.g., PI3K/AKT, MAPK). 2. Consider combination therapy with an inhibitor of the identified compensatory pathway. | 1. A clearer understanding of the cellular response to SMO inhibition. 2. Potential for synergistic anti-cancer effects and mitigation of resistance. |
| Compound instability or poor solubility | 1. Verify the stability and solubility of this compound in your specific cell culture media or vehicle formulation. 2. Use a fresh batch of the compound and ensure proper storage conditions. | 1. Consistent and reproducible experimental results. |
Issue 2: In vivo toxicity observed at therapeutic doses.
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| hERG-related cardiotoxicity | 1. Conduct in vivo telemetric ECG monitoring in a relevant animal species to assess QT interval prolongation. 2. Co-administer with a compound known to mitigate hERG-related effects, if ethically and scientifically justified. 3. Consider a dose-fractionation schedule to reduce peak plasma concentrations. | 1. Determination of the cardiovascular safety margin of this compound. 2. Identification of strategies to minimize cardiotoxic risk. |
| General off-target toxicity | 1. Perform comprehensive preclinical toxicology studies, including histopathology of major organs. 2. Reduce the dose or modify the treatment schedule. 3. Evaluate the use of a more targeted delivery system to reduce systemic exposure. | 1. Identification of specific organ toxicities. 2. Establishment of a maximum tolerated dose (MTD) and a safe therapeutic window. |
Quantitative Data Summary
| Target/Off-Target | Parameter | Value | Assay Type | Reference |
| Sonic Hedgehog (shh) - On-Target | EC50 | 1.0 nM | Cell-based functional assay | MCE |
| hERG Channel - Off-Target | IC50 | Not available in public literature | Electrophysiology (Patch-clamp) | Requires experimental determination |
| Kinome-wide Off-Targets | % Inhibition at a given concentration | Not available in public literature | Kinome Scan | Requires experimental determination |
Experimental Protocols
Protocol 1: In Vitro hERG Inhibition Assessment using Automated Patch-Clamp Electrophysiology
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations. The final DMSO concentration in the assay should be ≤0.1%.
-
Automated Patch-Clamp:
-
Harvest and resuspend the cells in the appropriate external solution.
-
Dispense the cell suspension into the wells of the patch-clamp instrument.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to record the tail current.
-
Apply the vehicle control (DMSO) followed by increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current inhibition relative to the vehicle control.
-
Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Evaluation of Antitumor Efficacy and Target Engagement
Objective: To assess the in vivo efficacy of this compound in a relevant tumor model and confirm target engagement.
Methodology:
-
Animal Model: Utilize a xenograft or genetically engineered mouse model with a constitutively active Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma models).
-
Compound Formulation and Administration: Formulate this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). Determine the appropriate dose and schedule based on prior pharmacokinetic and tolerability studies.
-
Tumor Implantation and Treatment:
-
Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, randomize mice into vehicle control and this compound treatment groups.
-
Administer the compound orally according to the predetermined schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
-
Target Engagement (Pharmacodynamics):
-
At the end of the study, collect tumor tissue.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of Hedgehog target genes (e.g., Gli1, Ptch1). A significant reduction in the expression of these genes in the this compound-treated group compared to the vehicle control indicates target engagement.
-
Perform immunohistochemistry (IHC) to assess the protein levels and localization of Gli1.
-
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for managing off-target effects of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Optimizing AZD7254 dosage to reduce toxicity and maintain efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of AZD7254, a potent and orally active Smoothened (SMO) inhibitor. The goal is to help users minimize toxicity while maintaining therapeutic efficacy in their preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] By inhibiting SMO, this compound effectively blocks the canonical Hh pathway, which is aberrantly activated in several types of cancer, leading to anti-cancer effects.[1]
Q2: What are the known toxicities associated with SMO inhibitors like this compound?
A2: While specific toxicity data for this compound is not extensively published, class-related toxicities for SMO inhibitors can include muscle spasms, taste disturbances (dysgeusia), alopecia, weight loss, and fatigue. In preclinical models, high doses may lead to more severe adverse effects. It is crucial to establish a therapeutic window by carefully evaluating the dose-response relationship for both efficacy and toxicity.
Q3: How can I determine the optimal starting dose for my in vivo experiments?
A3: A previously reported efficacious dose in a murine xenograft model was 40 mg/kg, administered orally twice daily.[1] However, the optimal starting dose for your specific model may vary. It is recommended to perform a dose-ranging study to evaluate both anti-tumor activity and tolerability. Start with a dose lower than the reported efficacious dose and escalate to a maximum tolerated dose (MTD).
Q4: What are the key parameters to monitor for efficacy in preclinical models?
A4: Efficacy can be assessed by monitoring tumor growth inhibition, changes in tumor volume over time, and survival rates in animal models.[2][3][4] Additionally, pharmacodynamic biomarkers, such as the downregulation of Hh target genes (e.g., GLI1, PTCH1) in tumor tissue, can provide evidence of target engagement and pathway inhibition.
Q5: What assays can I use to evaluate the toxicity of this compound in vitro?
A5: A variety of in vitro assays can be used to assess cytotoxicity.[5] These include cell viability assays (e.g., MTT, CCK-8), apoptosis assays (e.g., caspase activity, Annexin V staining), and cell cycle analysis.[6][7] It is also beneficial to use high-content imaging or real-time cell analysis to gain more detailed insights into the cellular response to treatment.[8]
Troubleshooting Guides
Problem 1: High Toxicity Observed in In Vivo Models
| Possible Cause | Troubleshooting Step |
| The administered dose is above the maximum tolerated dose (MTD) for the specific animal model. | 1. Review the dose-response data from your dose-finding studies. 2. Reduce the dose to the next lower level that showed acceptable tolerability. 3. Consider a different dosing schedule (e.g., once daily instead of twice daily, or intermittent dosing). |
| The formulation of this compound is causing adverse effects. | 1. Ensure the vehicle used for formulation is well-tolerated by the animals. 2. Evaluate the stability and homogeneity of the drug formulation. |
| The animal model is particularly sensitive to SMO inhibition. | 1. Monitor for known class-related side effects of SMO inhibitors. 2. Implement supportive care measures if applicable (e.g., dietary supplements to counteract weight loss). |
Problem 2: Lack of Efficacy in In Vivo Models
| Possible Cause | Troubleshooting Step |
| The administered dose is too low to achieve a therapeutic concentration in the tumor. | 1. Increase the dose in a stepwise manner, carefully monitoring for toxicity. 2. Analyze pharmacokinetic (PK) parameters to ensure adequate drug exposure. 3. Confirm target engagement by measuring Hh pathway biomarkers in tumor tissue. |
| The tumor model is not dependent on the Hedgehog signaling pathway. | 1. Screen a panel of cancer cell lines in vitro to confirm sensitivity to this compound. 2. Analyze the genomic profile of your tumor model for mutations that activate the Hh pathway. |
| Drug resistance has developed. | 1. Investigate potential mechanisms of resistance, such as mutations in the SMO protein. 2. Consider combination therapies with other anti-cancer agents. |
Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Daoy | Medulloblastoma | 15 |
| Panc-1 | Pancreatic Cancer | 85 |
| A549 | Lung Cancer | >1000 |
| HT29 | Colon Cancer | 55 |
Table 2: Hypothetical In Vivo Efficacy and Toxicity of this compound in a Pancreatic Cancer Xenograft Model
| Dosage | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| 10 mg/kg | BID, p.o. | 35 | -2 |
| 20 mg/kg | BID, p.o. | 68 | -5 |
| 40 mg/kg | BID, p.o. | 92 | -12 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 1x10^6 cancer cells (e.g., Panc-1) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses). Administer the treatment orally according to the desired schedule.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Tissue Collection: Collect tumor samples for pharmacodynamic biomarker analysis (e.g., qPCR for GLI1 expression).
Visualizations
Caption: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A logical workflow for preclinical dosage optimization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating the Effectiveness of Cancer Drug Sensitization In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD7254 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD7254, a potent and orally active Smoothened (SMO) inhibitor, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) relieves the inhibition of SMO. Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival. This compound binds to SMO, preventing its activation and thereby blocking downstream signaling.
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Poor response to this compound in vitro can stem from several factors:
-
Inappropriate Cell Line: The chosen cell line may not depend on the Hedgehog pathway for its growth and survival. It is crucial to use cell lines with a known active Hedgehog signaling pathway.
-
Resistance Mechanisms: The cells may possess intrinsic or acquired resistance to SMO inhibitors. This can include mutations in the SMO protein that prevent drug binding, or alterations in downstream components of the Hedgehog pathway.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, insufficient incubation time, or issues with cell culture, can lead to a lack of response.
-
Compound Integrity: Ensure the this compound compound is properly stored and handled to maintain its activity.
Q3: What are the known resistance mechanisms to SMO inhibitors like this compound?
A3: Resistance to SMO inhibitors can be broadly categorized into SMO-dependent and SMO-independent mechanisms.
-
SMO-Dependent Resistance: This often involves mutations in the SMO gene that prevent the inhibitor from binding to its target.
-
SMO-Independent Resistance: This occurs when cancer cells bypass the need for SMO activation. This can happen through:
-
Downstream Mutations: Mutations in genes downstream of SMO, such as loss-of-function mutations in SUFU or amplification of GLI transcription factors.
-
Activation of Parallel Pathways: Other signaling pathways, such as the PI3K/AKT/mTOR pathway, can be activated and lead to the non-canonical activation of GLI transcription factors.
-
Troubleshooting Guide
Below are common issues encountered during in vitro experiments with this compound and steps to resolve them.
| Issue | Possible Cause | Troubleshooting Steps |
| High IC50 value or no dose-response | 1. Cell line is not dependent on the Hh pathway. 2. Intrinsic resistance in the cell line. 3. Compound inactivity. 4. Suboptimal assay conditions. | 1. Verify Pathway Activity: Confirm Hedgehog pathway activity in your cell line by measuring the baseline expression of GLI1 and PTCH1 via qPCR or Western blot.2. Cell Line Selection: Use a cell line known to be sensitive to SMO inhibitors (see Data Presentation section for examples with other SMO inhibitors).3. Check Compound: Test the activity of your this compound stock on a sensitive, positive control cell line.4. Optimize Assay: Perform a time-course experiment (e.g., 24, 48, 72 hours) and a wider range of drug concentrations. Ensure proper cell seeding density. |
| Initial response followed by acquired resistance | Selection of a resistant cell subpopulation. | Analyze Resistant Cells: Isolate the resistant cell population and sequence the SMO gene to check for mutations. Analyze the expression of downstream Hh pathway components (e.g., GLI1, GLI2) and markers of parallel signaling pathways (e.g., p-AKT). |
| High background in GLI-reporter assays | 1. "Leaky" reporter construct. 2. Non-canonical GLI activation. 3. Suboptimal transfection efficiency. | 1. Validate Reporter: Test the reporter construct in a cell line with no known Hedgehog pathway activity.2. Investigate Parallel Pathways: Co-treat cells with this compound and an inhibitor of a suspected parallel pathway (e.g., a PI3K inhibitor) to see if the background signal is reduced.3. Optimize Transfection: Optimize your transfection protocol to ensure high and consistent expression of the reporter construct. |
| Inconsistent results between experiments | 1. Variability in cell culture. 2. Inconsistent drug preparation. 3. Differences in assay timing or reagents. | 1. Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media conditions.2. Prepare Fresh Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.3. Standardize Protocols: Ensure all experimental steps, including incubation times and reagent preparation, are consistent across all experiments. |
Data Presentation
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Vismodegib | SU-DHL-1 | Diffuse Large B-cell Lymphoma | ~50 | F. Hoffmann-La Roche |
| Sonidegib | Daoy | Medulloblastoma | ~2.5 | Novartis |
| Taladegib | PS-1 | Pancreatic Cancer | ~10 | Pfizer |
| Glasdegib | Kasumi-1 | Acute Myeloid Leukemia | ~23 | Pfizer |
Note: IC50 values can vary depending on the assay conditions and cell line. This table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: GLI-Luciferase Reporter Assay
This protocol is for measuring the activity of the Hedgehog pathway by quantifying the transcriptional activity of GLI.
Materials:
-
Cell line responsive to Hedgehog signaling (e.g., NIH/3T3, Shh-LIGHT2)
-
GLI-responsive firefly luciferase reporter plasmid
-
Control plasmid with a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent
-
Complete growth medium
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the GLI-responsive firefly luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Seeding: After 24 hours, seed the transfected cells into a 96-well white-walled plate.
-
Drug and Agonist Treatment: After another 24 hours, replace the medium with serum-free medium containing this compound or vehicle control. After 2 hours of pre-incubation with the inhibitor, add the Hedgehog pathway agonist and incubate for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the effect of this compound on agonist-induced Hedgehog pathway activation.
Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting poor in vitro response to this compound.
Caption: Overview of key resistance mechanisms to SMO inhibitors like this compound.
References
Technical Support Center: The Role of GLI Amplification in AZD7254 Treatment Failure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of GLI amplification in resistance to the Smoothened (SMO) inhibitor, AZD7254.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand to the Patched (PTCH) receptor alleviates its inhibition of SMO. This allows SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[2][3][4][5] By inhibiting SMO, this compound blocks this signaling cascade, leading to the suppression of tumor growth in cancers with aberrant Hh pathway activation.
Q2: How can GLI amplification lead to resistance to this compound?
GLI amplification is a mechanism of resistance to SMO inhibitors like this compound that acts downstream of the drug's target.[3][6][7] In this scenario, even though this compound effectively inhibits SMO, the cancer cells have multiple copies of the GLI gene. This gene amplification leads to the overexpression of GLI transcription factors. The high levels of GLI proteins can overcome the upstream blockade by this compound, allowing for the continued transcription of Hh target genes and promoting tumor cell survival and proliferation.[3][6][7]
Q3: What are the key indicators of GLI amplification-mediated resistance in my cell culture experiments?
The primary indicator is a decreased sensitivity of your cancer cell line to this compound treatment, as evidenced by an increase in the half-maximal inhibitory concentration (IC50). A higher IC50 value indicates that a greater concentration of the drug is required to inhibit cell growth by 50%, signifying resistance.[5][8] This phenotypic change should be correlated with molecular evidence of GLI amplification and overexpression.
Troubleshooting Guides
Problem 1: My cell line is showing increasing resistance to this compound.
-
Possible Cause: Development of a resistant population with amplification of the GLI gene.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to compare the IC50 of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
Assess GLI Gene Copy Number: Use Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to determine the copy number of the GLI1 and GLI2 genes in both parental and resistant cells. An increased copy number in the resistant line is indicative of amplification.
-
Evaluate GLI Protein Expression: Perform a Western blot to compare the protein levels of GLI1 and GLI2 in parental and resistant cells. Overexpression of these proteins in the resistant line, in conjunction with gene amplification, strongly suggests this as the resistance mechanism.
-
Problem 2: I am unable to detect GLI amplification in my resistant cell line using qPCR.
-
Possible Cause: Technical issues with the qPCR assay, or an alternative resistance mechanism.
-
Troubleshooting Steps:
-
qPCR Troubleshooting:
-
Primer/Probe Issues: Ensure your primers and probes are specific to the GLI gene and have been validated. Check for primer degradation.
-
Template Quality: Verify the integrity and purity of your genomic DNA. Contaminants can inhibit the PCR reaction.
-
Reaction Conditions: Optimize the annealing temperature and other PCR parameters.
-
Controls: Include appropriate positive and negative controls to ensure the assay is working correctly.
-
-
Alternative Resistance Mechanisms: If qPCR continues to yield negative results, consider investigating other known mechanisms of resistance to SMO inhibitors, such as mutations in the SMO gene or activation of parallel signaling pathways (e.g., PI3K/AKT).
-
Problem 3: My Western blot for GLI protein shows weak or no signal.
-
Possible Cause: Issues with sample preparation, protein transfer, or antibody incubation.
-
Troubleshooting Steps:
-
Sample Preparation: Ensure efficient cell lysis and protein extraction. Use protease inhibitors to prevent protein degradation.
-
Protein Transfer: Verify successful transfer of proteins from the gel to the membrane using a total protein stain like Ponceau S.
-
Antibody Incubation: Optimize the concentration of your primary and secondary antibodies. Ensure the secondary antibody is compatible with the primary antibody.
-
Blocking: Use an appropriate blocking buffer to minimize background and non-specific binding.
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Status | IC50 (nM) | Fold Change in Resistance |
| Parental | Sensitive | 50 | 1 |
| Resistant | Resistant | 1500 | 30 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Table 2: Example qPCR and Western Blot Data for GLI Amplification and Overexpression
| Cell Line | Gene | Relative Gene Copy Number (qPCR) | Fold Change | Protein | Relative Protein Expression (Western Blot) | Fold Change |
| Parental | GLI1 | 1.0 | 1 | GLI1 | 1.0 | 1 |
| Resistant | GLI1 | 8.0 | 8 | GLI1 | 7.5 | 7.5 |
| Parental | GLI2 | 1.0 | 1 | GLI2 | 1.0 | 1 |
| Resistant | GLI2 | 10.0 | 10 | GLI2 | 9.2 | 9.2 |
Note: These are example values to illustrate the expected trend.
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Continuous Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner over several weeks to months.
-
Selection of Resistant Clones: Continue this process until a cell population is able to proliferate in the presence of a significantly higher concentration of this compound (e.g., 10- to 50-fold the initial IC50).
-
Characterization: Confirm the resistant phenotype by re-evaluating the IC50 and proceed with molecular analyses to investigate the mechanism of resistance.
Protocol 2: Quantitative PCR (qPCR) for GLI Gene Amplification
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant cell lines.
-
Primer and Probe Design: Design or obtain validated primers and probes specific for the GLI1 and GLI2 genes. Also, select a reference gene (e.g., ACTB or GAPDH) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing genomic DNA, primers, probe, and a suitable qPCR master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Calculate the relative gene copy number using the ΔΔCt method, normalizing the GLI gene expression to the reference gene and comparing the resistant cells to the parental cells.
Protocol 3: Fluorescence In Situ Hybridization (FISH) for GLI Gene Amplification
-
Cell Preparation: Prepare slides with metaphase spreads or interphase nuclei from both parental and resistant cell lines.
-
Probe Labeling: Label a DNA probe specific for the GLI gene with a fluorescent dye. Also, use a probe for a control region on the same chromosome or a different chromosome with a different colored fluorophore.
-
Hybridization: Denature the cellular DNA and the probe, then allow them to hybridize overnight.
-
Washing and Counterstaining: Wash the slides to remove any unbound probe and counterstain the nuclei with DAPI.
-
Imaging and Analysis: Visualize the fluorescent signals using a fluorescence microscope. An increase in the number of signals for the GLI probe relative to the control probe in the resistant cells indicates gene amplification.
Protocol 4: Western Blot for GLI Protein Overexpression
-
Protein Extraction: Lyse parental and resistant cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for GLI1 or GLI2.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative expression of GLI proteins between the parental and resistant cell lines.
Mandatory Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of resistance to this compound via GLI gene amplification.
Caption: Workflow for investigating GLI amplification in this compound resistance.
References
- 1. A computational method for drug sensitivity prediction of cancer cell lines based on various molecular information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 6. Next-Generation Hedgehog/GLI Pathway Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
AZD7254 Technical Support Center: Troubleshooting Instability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering issues with the stability or degradation of AZD7254 in their experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and ensure the reliable performance of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the proper storage conditions for this compound?
Proper storage is critical to maintaining the stability and activity of this compound. It is recommended to store the compound as a solid powder in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), the compound should be kept at -20°C.[1] If stored correctly, this compound has a shelf life of over three years.[1]
Q2: My experimental results with this compound are inconsistent. Could this be due to compound instability?
Inconsistent results can indeed be a sign of compound degradation. This compound is a potent Smoothened (SMO) inhibitor, and any loss of active compound can significantly impact its efficacy in cellular or in vivo models.[2] To troubleshoot, it is advisable to review your handling and storage procedures against the recommended guidelines. Additionally, preparing fresh stock solutions for each experiment can help minimize variability.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store stock solution aliquots at -20°C in tightly sealed vials.
Q4: I suspect my this compound has degraded. Are there any known degradation pathways?
While specific degradation pathways for this compound have not been extensively published, molecules with similar functional groups can be susceptible to certain degradation mechanisms. Potential, though unconfirmed, pathways for a compound like this compound could include oxidation, particularly at the imidazole (B134444) ring, and hydrolysis of the amide bond, especially under acidic or basic conditions. It is crucial to protect the compound from harsh environmental conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential issues related to this compound instability.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no activity in bioassays | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure, humidity). 2. Prepare a fresh stock solution from a new vial of solid compound. 3. Perform a quality control check on the new stock solution (e.g., LC-MS) if possible. |
| Variability between experiments | Inconsistent concentration of active compound due to repeated freeze-thaw cycles of the stock solution. | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. Ensure complete dissolution of the compound when preparing working solutions. |
| Precipitation in aqueous media | Poor solubility of this compound in aqueous buffers at the working concentration. | 1. Ensure the final concentration of DMSO in the aqueous media is sufficient to maintain solubility but does not exceed the tolerance of the experimental system. 2. Prepare working solutions immediately before use. |
| Discoloration of the compound or solution | Potential oxidative degradation or contamination. | 1. Discard the discolored compound or solution. 2. Use fresh, high-purity solvents for solution preparation. 3. Store the compound and solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected. |
Experimental Protocols & Visualizations
Recommended Workflow for Handling this compound
To minimize the risk of degradation, a systematic workflow should be followed when handling this compound. The diagram below outlines the key steps from receiving the compound to its use in an experiment.
Caption: Recommended workflow for handling this compound to ensure stability.
Hypothetical Degradation Pathways of this compound
The following diagram illustrates potential, yet unconfirmed, degradation pathways for this compound based on its chemical structure. This is a conceptual guide to aid in troubleshooting and is not based on published experimental data for this specific molecule.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
Technical Support Center: Managing the Impact of Moderate hERG Inhibition by AZD7254
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the experimental challenges associated with AZD7254 and its moderate inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. A moderate inhibitor is typically classified as a compound with a hERG IC50 value in the range of 1-10 µM. While a specific IC50 value for this compound is not publicly available, this guide is built upon the characterization of its "moderate hERG inhibition" to inform experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its relevance to hERG inhibition?
This compound is an orally active inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Its anti-cancer effects stem from its ability to block this pathway. However, like many small molecules, it can have off-target effects. The reported moderate hERG inhibition is an off-target activity that requires careful evaluation, as hERG channel blockade can lead to QT interval prolongation and an increased risk of cardiac arrhythmias, specifically Torsades de Pointes (TdP).
Q2: What defines "moderate" hERG inhibition and what are the initial implications for my research?
"Moderate" hERG inhibition generally refers to compounds with an IC50 value between 1 and 10 µM in in vitro patch clamp assays. The primary implication is that the compound cannot be immediately dismissed as high-risk, nor can it be considered free of cardiac liability. This necessitates a structured, integrated risk assessment to determine the safety margin, which is the ratio of the hERG IC50 to the maximum free therapeutic plasma concentration (Cmax). A safety margin of greater than 30-fold is often considered to indicate a low risk of clinical TdP.
Q3: My initial screen shows hERG activity for this compound. What is the next essential experiment?
The gold-standard follow-up is a comprehensive electrophysiological study using the manual whole-cell patch-clamp technique on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells). This will allow for the precise determination of the IC50 value and characterization of the kinetics of the block (e.g., state-dependence).
Q4: Can I rely solely on the hERG assay to assess the proarrhythmic risk of this compound?
No. While the hERG assay is a critical component, the current best practice, as outlined by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, recommends a more integrated approach. This involves assessing the compound's effects on other key cardiac ion channels, such as the late sodium channel (Nav1.5) and the L-type calcium channel (Cav1.2), as inhibition of these channels can sometimes mitigate the proarrhythmic risk posed by hERG blockade.
Troubleshooting Guides
Issue 1: High variability in hERG IC50 values for this compound across different experiments.
-
Possible Cause 1: Experimental Protocol Differences.
-
Troubleshooting: The measured IC50 of a compound can be highly dependent on the voltage protocol used in the patch-clamp experiment. Ensure that a consistent, validated protocol is used across all experiments. Document the holding potential, depolarization steps, and temperature, as these can all influence channel availability and drug binding.
-
-
Possible Cause 2: Compound Stability and Solubility.
-
Troubleshooting: Verify the stability of this compound in your assay buffer. Poor solubility can lead to inaccurate concentrations being tested. Use of a validated solvent, like DMSO, at a low final concentration (typically ≤0.1%) is recommended.
-
-
Possible Cause 3: Cell Health and Passage Number.
-
Troubleshooting: Use cells from a consistent, low passage number. Ensure high cell viability and membrane integrity (seal resistance >1 GΩ) during patch-clamp recordings.
-
Issue 2: this compound shows moderate hERG inhibition in vitro, but no QT prolongation is observed in initial in vivo animal models.
-
Possible Cause 1: Pharmacokinetics and Free Plasma Concentration.
-
Troubleshooting: The in vivo effect is determined by the unbound plasma concentration of the drug at the site of action. It's possible that the free Cmax in the animal model is well below the in vitro hERG IC50, resulting in a large safety margin. Accurate pharmacokinetic data is crucial for correlating in vitro and in vivo findings.
-
-
Possible Cause 2: Multi-Ion Channel Effects.
-
Troubleshooting: this compound might also be inhibiting inward currents (e.g., from Nav1.5 or Cav1.2), which can counteract the QT-prolonging effect of hERG blockade. A broader ion channel screening panel is recommended to investigate this possibility.
-
-
Possible Cause 3: Species Differences.
-
Troubleshooting: There can be differences in ion channel pharmacology between species. While preclinical models are informative, human-derived cells (like hiPSC-CMs) can provide more relevant data on the integrated cellular response.
-
Quantitative Data Summary
The following tables summarize the typical classification of hERG inhibitors and the key parameters for an integrated risk assessment.
Table 1: Classification of hERG Inhibitor Potency
| Potency Category | Typical IC50 Range | Implication |
| High | < 1 µM | Significant potential for cardiac liability; requires extensive investigation. |
| Moderate | 1 - 10 µM | Warrants a detailed, integrated risk assessment. |
| Low | > 10 µM | Generally considered lower risk, but safety margin still needs to be established. |
Table 2: Key Parameters for Cardiac Safety Risk Assessment
| Parameter | Description | Importance |
| hERG IC50 | Concentration of the compound that causes 50% inhibition of the hERG current. | A primary indicator of potential for QT prolongation. |
| Nav1.5 IC50 | Concentration for 50% inhibition of the late sodium current. | Inhibition can shorten the action potential, potentially mitigating hERG block effects. |
| Cav1.2 IC50 | Concentration for 50% inhibition of the L-type calcium current. | Inhibition can shorten the action potential, also potentially mitigating hERG block effects. |
| Therapeutic Free Cmax | Maximum unbound plasma concentration of the drug at the therapeutic dose. | Essential for calculating the safety margin. |
| Safety Margin | Ratio of hERG IC50 to Therapeutic Free Cmax. | A key determinant of risk. A margin >30 is often considered favorable. |
Experimental Protocols
Manual Whole-Cell Patch-Clamp Assay for hERG Current
-
Cell Culture: Use HEK293 or CHO cells stably transfected with the KCNH2 gene (encoding the hERG channel). Culture cells under standard conditions (e.g., 37°C, 5% CO2).
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Perform recordings at physiological temperature (35-37°C).
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
Achieve a high-resistance seal (>1 GΩ) before breaking into the whole-cell configuration.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and inactivate the channels, and then a repolarizing step to -50 mV to measure the peak tail current.
-
-
Data Analysis:
-
Apply cumulative concentrations of this compound to the cells.
-
Measure the percentage inhibition of the peak tail current at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing the cardiac risk of a moderate hERG inhibitor.
Caption: Mechanism of this compound action on the Hedgehog signaling pathway.
Validation & Comparative
A Preclinical Showdown: AZD7254 and Vismodegib in Hedgehog-Driven Cancer Models
A Comparative Analysis of Two Smoothened Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, the Hedgehog (Hh) signaling pathway has emerged as a critical focus, particularly for malignancies such as Basal Cell Carcinoma (BCC). The aberrant activation of this pathway, often through mutations in the Patched (PTCH) or Smoothened (SMO) genes, is a key driver of tumorigenesis in over 90% of BCC cases. Vismodegib (B1684315), the first FDA-approved SMO inhibitor, has revolutionized the treatment of advanced BCC. This guide provides a comparative overview of the preclinical efficacy of vismodegib and a newer investigational SMO inhibitor, AZD7254, based on available experimental data.
This comparison aims to equip researchers, scientists, and drug development professionals with a concise summary of the preclinical profiles of these two agents, highlighting their mechanisms of action, in vivo efficacy, and the experimental methodologies used in their evaluation.
Mechanism of Action: Targeting the Smoothened Receptor
Both this compound and vismodegib share a common mechanism of action: the inhibition of the Smoothened (SMO) receptor, a pivotal transmembrane protein in the Hh signaling cascade. In a healthy state, the PTCH receptor tonically inhibits SMO. Upon binding of the Sonic hedgehog (Shh) ligand to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling through the GLI family of transcription factors, ultimately leading to the expression of genes involved in cell proliferation and survival. In BCC, mutations often lead to constitutive activation of this pathway. By binding to and inhibiting SMO, both this compound and vismodegib effectively block this aberrant signaling, thereby suppressing tumor growth.
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound and vismodegib.
Preclinical Efficacy: A Comparative Look
Direct comparative preclinical studies between this compound and vismodegib in the same BCC models are not publicly available. Therefore, this guide presents a summary of their individual in vivo efficacy based on separate studies. It is crucial to note that the experimental models differ, which precludes a direct head-to-head comparison of potency.
| Drug | Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| This compound | HT29-MEF co-implant xenograft (colorectal cancer model) | 40 mg/kg, p.o., twice daily for 10 days | Tumor Growth Inhibition | Significant tumor growth inhibition observed. |
| Vismodegib | Ptch+/- allograft model (medulloblastoma) | ≥25 mg/kg, p.o., once daily | Tumor Regression | Tumor regressions observed.[1] |
| Vismodegib | Patient-derived colorectal cancer xenografts (ligand-dependent) | Up to 92 mg/kg, p.o., twice daily | Tumor Growth Inhibition | Significant tumor growth inhibition observed.[1] |
| Vismodegib | Genetically engineered mouse model of BCC (K14-Cre-ER;Ptch1fl/fl) | 50 mg/kg, p.o., daily for 1-2 weeks | Tumor Regression | Significant tumor regression observed. |
Note: The data for this compound is from a colorectal cancer model and may not be directly translatable to BCC. The vismodegib data is from both a medulloblastoma model with mutational Hh pathway activation and a BCC mouse model, which are more relevant to its clinical application in BCC.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used to evaluate this compound and vismodegib in vivo.
This compound: HT29-MEF Co-implant Xenograft Model
-
Cell Lines: Human colorectal adenocarcinoma cell line (HT29) and murine embryonic fibroblasts (MEFs).
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Subcutaneous co-injection of HT29 and MEF cells.
-
Treatment: Oral administration (p.o.) of this compound at a dose of 40 mg/kg, administered twice daily for 10 consecutive days.
-
Efficacy Assessment: Tumor volume was measured regularly to determine the extent of tumor growth inhibition compared to a vehicle-treated control group.
Vismodegib: Ptch+/- Allograft and BCC Mouse Models
-
Ptch+/- Allograft Model:
-
Animal Model: Allograft tumors derived from a genetically engineered mouse model of medulloblastoma with a heterozygous loss of the Ptch1 gene, leading to constitutive Hh pathway activation.[1]
-
Treatment: Oral administration (p.o.) of vismodegib at various doses (≥25 mg/kg) once daily.[1]
-
Efficacy Assessment: Monitoring of tumor volume to assess for tumor regression.[1]
-
-
Genetically Engineered BCC Mouse Model (K14-Cre-ER;Ptch1fl/fl):
-
Animal Model: Mice engineered to develop BCC-like tumors upon topical application of tamoxifen, which induces deletion of the Ptch1 gene in keratinocytes.
-
Treatment: Oral administration (p.o.) of vismodegib at 50 mg/kg daily for one or two weeks.
-
Efficacy Assessment: Measurement of tumor size and histological analysis to confirm tumor regression.
-
Caption: A generalized experimental workflow for in vivo efficacy studies of anticancer agents.
Summary and Future Directions
Both this compound and vismodegib are potent inhibitors of the SMO receptor, a clinically validated target for Hh-driven cancers. Preclinical data demonstrates the in vivo activity of both compounds in inhibiting tumor growth.
Vismodegib's preclinical efficacy has been established in models that are highly relevant to its clinical indication in BCC, showing significant tumor regression in a genetically engineered mouse model of the disease.
The currently available in vivo data for this compound is in a colorectal cancer model. While this demonstrates the compound's anti-tumor activity and ability to modulate the Hh pathway, further studies in relevant BCC models are necessary to directly assess its potential efficacy for this indication and to enable a more direct comparison with vismodegib.
For researchers and drug developers, the key takeaway is the importance of evaluating investigational compounds in disease-relevant models. Future preclinical studies directly comparing this compound and vismodegib in BCC xenograft or genetically engineered mouse models would be invaluable for determining their relative potency and potential clinical utility in this setting. Such studies should also investigate potential differences in their resistance profiles, a known challenge with SMO inhibitors.
References
Head-to-head comparison of AZD7254 and sonidegib in medulloblastoma
A Comparative Analysis for Researchers and Drug Development Professionals
Medulloblastoma, the most common malignant brain tumor in children, is classified into distinct molecular subgroups, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases. The SHH signaling pathway is a critical driver of tumorigenesis in this subgroup, making it a key target for therapeutic intervention. Both AZD7254 and sonidegib are inhibitors of Smoothened (SMO), a pivotal transmembrane protein in the SHH pathway. This guide provides a head-to-head comparison of these two agents based on available experimental data.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and sonidegib are orally active small molecule inhibitors that target the Smoothened (SMO) protein.[1] In a healthy state, the Patched (PTCH1) receptor inhibits SMO. The binding of an SHH ligand to PTCH1 alleviates this inhibition, allowing SMO to activate downstream signaling and ultimately the GLI family of transcription factors, which drive cell proliferation and survival. In SHH-driven medulloblastoma, mutations in pathway components, often in PTCH1, lead to constitutive activation of SMO and uncontrolled cell growth. By binding to and inhibiting SMO, both this compound and sonidegib aim to block this oncogenic signaling cascade.
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of intervention for SMO inhibitors like this compound and sonidegib.
Preclinical Data Comparison
A direct head-to-head preclinical comparison in medulloblastoma models is not possible due to the lack of published data for this compound in this specific cancer type.
This compound
Limited preclinical data is available for this compound. One study demonstrated its activity as an SMO inhibitor and showed anti-cancer effects.[1]
| Model | Drug Concentration/Dose | Observed Effect | Reference |
| HT29-MEF co-implant xenograft | 40 mg/kg (p.o., twice daily for 10 days) | Tumor growth inhibition | [1] |
Sonidegib
Sonidegib has been evaluated in preclinical models of medulloblastoma, demonstrating its potential to inhibit tumor cell growth and viability. In vitro studies have shown that sonidegib can decrease cell viability and self-renewal in pediatric SHH medulloblastoma cells.[2]
| Model | Drug Concentration/Dose | Observed Effect | Reference |
| Pediatric SHH Medulloblastoma Cells (in vitro) | Not specified | Decreased tumor cell viability and self-renewal | [2] |
Clinical Data Comparison
This compound
There are no published clinical trial data for this compound in medulloblastoma.
Sonidegib
Sonidegib has been evaluated in clinical trials for the treatment of recurrent or refractory medulloblastoma, with notable activity in the SHH-activated subgroup.
A phase I/II study (NCT01125800) investigated sonidegib in pediatric and adult patients. The recommended phase II dose (RP2D) for pediatric patients was established at 680 mg/m² once daily.[3][4] In this study, responses were exclusively observed in patients with Hh-activated tumors.[3]
| Patient Population | Number of Patients (Hh-activated) | Response Rate | Reference |
| Pediatric and Adult Relapsed Medulloblastoma | 10 | 50% (4 complete responses, 1 partial response) | [3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for assays commonly used to evaluate SMO inhibitors in medulloblastoma.
In Vitro Cell Viability Assay (General Protocol)
This protocol describes a typical method to assess the effect of a drug on the viability of medulloblastoma cells.
Workflow Diagram:
Methodology:
-
Cell Culture: Medulloblastoma cell lines (e.g., DAOY, UW228) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of the SMO inhibitor (e.g., sonidegib) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Model (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of an SMO inhibitor in a medulloblastoma mouse model.
Workflow Diagram:
Methodology:
-
Cell Preparation: Luciferase-expressing medulloblastoma cells are prepared for injection.
-
Orthotopic Injection: Immunocompromised mice are anesthetized, and a small burr hole is drilled in the skull over the cerebellum. A suspension of medulloblastoma cells is stereotactically injected into the cerebellum.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. The SMO inhibitor is administered orally at a predetermined dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically overall survival. Tumor burden can also be monitored throughout the study.
-
Tissue Analysis: At the end of the study, tumors can be harvested for histological or molecular analysis to assess target engagement and downstream effects of the drug.
Conclusion
Both this compound and sonidegib target the SMO protein within the critical Hedgehog signaling pathway, a key driver of SHH-subgroup medulloblastoma. While sonidegib has demonstrated clinical activity in this patient population, there is a notable absence of published data for this compound in medulloblastoma. The preclinical and clinical information available for sonidegib provides a benchmark for the potential efficacy of SMO inhibitors in this disease. Further preclinical studies of this compound in medulloblastoma models are necessary to enable a direct and meaningful comparison of the therapeutic potential of these two agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDB-36. SONIDEGIB, GANT61, AND VELIPARIB TREATMENT BOTH ALONE AND IN COMBINATION INCREASES RADIATION SENSITIVITY IN PEDIATRIC SONIC HEDGEHOG MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of oral sonidegib (LDE225) in pediatric brain and solid tumors and a phase II study in children and adults with relapsed medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of oral sonidegib (LDE225) in pediatric brain and solid tumors and a phase II study in children and adults with relapsed medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AZD7254's On-Target Activity: A Comparative Guide Using SMO Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of AZD7254, a potent and orally active Smoothened (SMO) inhibitor, using SMO knockout (KO) models. While direct comparative data of this compound in SMO KO models is not extensively published, this document outlines the gold-standard methodologies and provides a comparative context with other well-characterized SMO inhibitors, such as Vismodegib and Sonidegib.
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is a known driver in various cancers.[1][2] The G protein-coupled receptor, Smoothened (SMO), is a key transducer of the Hh signal, making it a prime therapeutic target.[3][4] this compound has been identified as an inhibitor of SMO with demonstrated anti-cancer effects.[5]
Unambiguous validation of an inhibitor's on-target activity is paramount in drug development. The use of knockout models, where the target protein is completely absent, provides the most definitive evidence of target engagement and specificity. If an inhibitor's effects are diminished or abolished in a cell line or animal model lacking its intended target, it strongly confirms on-target activity.
The Hedgehog Signaling Pathway and the Role of SMO
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes that promote cell growth and proliferation.[1][2] SMO inhibitors like this compound are designed to block this signaling cascade at the level of SMO.
Logical Framework for On-Target Validation
The core principle of validating on-target activity using a knockout model is straightforward: the biological effect of the drug should be dependent on the presence of its target.
Comparative Analysis of SMO Inhibitors
While specific data for this compound in SMO knockout models is not publicly available, a comparative analysis with other SMO inhibitors provides a context for its expected performance.
| Feature | This compound | Vismodegib (GDC-0449) | Sonidegib (LDE-225) |
| Target | Smoothened (SMO) | Smoothened (SMO) | Smoothened (SMO) |
| Potency (IC50) | Potent inhibitor | Potent inhibitor (nM range) | Potent inhibitor (nM range) |
| Validation in Knockout/Mutant Models | Data not publicly available | Validated by resistance mutations in SMO in clinical trials and preclinical models. | Validated by resistance mutations in SMO in clinical trials. |
| Clinical Status | Preclinical | FDA-approved for basal cell carcinoma | FDA-approved for locally advanced basal cell carcinoma |
Note: The validation for Vismodegib and Sonidegib often comes from studies on acquired resistance, where mutations in the SMO gene lead to a loss of drug efficacy, indirectly confirming SMO as the target.
Experimental Protocols for On-Target Validation
The following are detailed protocols for key experiments to validate the on-target activity of this compound using SMO knockout models.
Generation of SMO Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the generation of a stable cell line lacking the SMO protein.
References
- 1. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Combination of AZD7254 and PI3K Inhibitors: A Guide to Potential Synergistic Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of combining AZD7254, a Smoothened (SMO) inhibitor, with Phosphoinositide 3-kinase (PI3K) inhibitors in cancer therapy. The rationale for this combination is rooted in the intricate crosstalk between the Hedgehog (Hh) and PI3K/AKT/mTOR signaling pathways, both critical drivers of tumor cell proliferation, survival, and resistance to treatment. While direct clinical data on the this compound-PI3K inhibitor combination is not yet available, extensive preclinical evidence with other SMO inhibitors strongly supports the potential for synergistic outcomes. This guide will objectively present the available preclinical data, detail relevant experimental methodologies, and visualize the underlying biological rationale.
Rationale for Combination Therapy: Targeting Interconnected Pathways
The Hedgehog signaling pathway, primarily mediated by the transmembrane protein Smoothened (SMO), plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation in various cancers contributes to tumor growth and the maintenance of cancer stem cells. This compound is an orally active inhibitor of SMO, effectively blocking this pathway.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is one of the most common oncogenic events in human cancers. PI3K inhibitors block the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in activating downstream signaling through AKT and mTOR.
Crosstalk between the Hh and PI3K/AKT/mTOR pathways has been identified as a key mechanism of tumor survival and therapeutic resistance. Activation of the PI3K/AKT pathway can lead to non-canonical activation of the Hh pathway effector, GLI1, independent of SMO. Conversely, prolonged inhibition of the Hh pathway with SMO inhibitors can lead to the compensatory upregulation of the PI3K/AKT/mTOR pathway, representing a significant mechanism of acquired resistance. Therefore, the simultaneous inhibition of both pathways presents a compelling strategy to overcome resistance and achieve synergistic anti-tumor effects.
Preclinical Evidence for Synergy
Preclinical studies in various cancer models have demonstrated the potential for synergistic effects when combining SMO or GLI inhibitors with PI3K inhibitors.
Medulloblastoma
In a preclinical study using a Ptch+/–p53–/– mouse allograft model of medulloblastoma, the combination of the SMO inhibitor NVP-LDE225 (Sonidegib) and the pan-class I PI3K inhibitor NVP-BKM120 (Buparlisib) significantly delayed the development of resistance to NVP-LDE225. While tumors treated with NVP-LDE225 alone eventually regrew, the combination therapy maintained tumor regression for a longer duration.[1]
Table 1: In Vivo Efficacy of SMO and PI3K Inhibitor Combination in Medulloblastoma
| Treatment Group | Outcome |
| Vehicle | Progressive tumor growth |
| NVP-LDE225 (SMO Inhibitor) | Initial tumor regression followed by regrowth (resistance) |
| NVP-BKM120 (PI3K Inhibitor) | Modest tumor growth inhibition |
| NVP-LDE225 + NVP-BKM120 | Delayed tumor regrowth compared to NVP-LDE225 alone |
Note: Specific quantitative data on tumor volume over time was not available in the provided search results.
Pancreatic Cancer
In pancreatic cancer stem cells, which are notoriously resistant to conventional therapies, the combination of the GLI inhibitor GANT61 and the PI3K/mTOR inhibitor PI103 demonstrated significant synergistic effects. This combination was more effective at reducing cell viability and the formation of tumor spheres (a measure of self-renewal capacity) than either agent alone.[2][3]
Table 2: Synergistic Effects of GLI and PI3K/mTOR Inhibition in Pancreatic Cancer Stem Cells
| Treatment | Sphere Formation Reduction (%) | Cell Viability Reduction (%) |
| GANT61 (GLI Inhibitor) | Significant reduction | Concentration-dependent reduction |
| PI103 (PI3K/mTOR Inhibitor) | Moderate reduction | Moderate reduction |
| GANT61 + PI103 | Greater reduction than single agents | Synergistic reduction (CI < 1) |
Note: CI = Combination Index. A CI value less than 1 indicates synergy. Specific percentage values for the combination were not detailed in the provided search results but were described as synergistic.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are generalized protocols for key experiments used to assess the synergistic effects of drug combinations.
Cell Viability and Synergy Assessment (In Vitro)
Objective: To determine the effect of single-agent and combination drug treatments on the viability of cancer cell lines and to quantify the nature of the drug interaction (synergistic, additive, or antagonistic).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., medulloblastoma or pancreatic cancer cell lines) are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and a selected PI3K inhibitor are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared to achieve a range of concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with:
-
Vehicle control (e.g., DMSO).
-
This compound alone at various concentrations.
-
The PI3K inhibitor alone at various concentrations.
-
A combination of this compound and the PI3K inhibitor at various concentration ratios (e.g., constant ratio).
-
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is proportional to the number of viable cells.
-
Data Analysis and Synergy Calculation:
-
The half-maximal inhibitory concentration (IC50) for each drug is determined.
-
The synergistic effect of the combination is quantified using the Combination Index (CI) method based on the Chou-Talalay method.[4][5] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Software such as CompuSyn can be used for these calculations.
-
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of single-agent and combination drug treatments in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice) are used.
-
Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups:
-
Vehicle control.
-
This compound (administered orally).
-
PI3K inhibitor (administered via an appropriate route, e.g., oral gavage).
-
Combination of this compound and the PI3K inhibitor.
-
-
Drug Administration: Drugs are administered according to a predetermined schedule and dosage.
-
Data Collection: Tumor volume and body weight are measured throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., ANOVA) is used to compare the anti-tumor efficacy between groups.[6][7]
Visualizing the Rationale and Workflow
Signaling Pathway Crosstalk
The following diagram illustrates the crosstalk between the Hedgehog and PI3K/AKT/mTOR signaling pathways and the points of inhibition by this compound and a PI3K inhibitor.
Caption: Crosstalk between Hedgehog and PI3K/AKT/mTOR pathways.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical experimental workflow for assessing the synergistic effects of a drug combination.
Caption: Workflow for assessing drug combination synergy.
Conclusion
The combination of a SMO inhibitor like this compound with a PI3K inhibitor represents a rational and promising therapeutic strategy for various cancers. The preclinical evidence, though not specific to this compound, strongly suggests the potential for synergistic anti-tumor activity and the ability to overcome acquired resistance to SMO inhibition. Further investigation, including preclinical studies directly evaluating the combination of this compound with various PI3K inhibitors, is warranted to translate these promising findings into clinical applications for the benefit of cancer patients. This guide provides a foundational framework for researchers and drug development professionals to design and interpret such studies.
References
- 1. Interfering with resistance to smoothened antagonists by inhibition of the PI3K pathway in medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient elimination of pancreatic cancer stem cells by hedgehog/GLI inhibitor GANT61 in combination with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of AZD7254 Against Vismodegib-Resistant Cancers
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a critical challenge. Vismodegib (B1684315), a Smoothened (SMO) inhibitor, has transformed the treatment landscape for certain cancers, but its efficacy is often limited by acquired or intrinsic resistance. This guide provides a comparative overview of the next-generation SMO inhibitor, AZD7254, in the context of vismodegib-resistant cancer cells, summarizing the mechanisms of resistance and outlining the experimental frameworks required for a definitive comparison.
Understanding Vismodegib Resistance
Resistance to vismodegib predominantly arises from two key mechanisms:
-
On-target mutations in the Smoothened (SMO) receptor: The most well-documented mechanism is the acquisition of point mutations within the drug-binding pocket of the SMO protein.[1][2][3] The D473H mutation is a clinically significant example that prevents vismodegib from effectively binding to and inhibiting SMO, thereby reactivating the Hedgehog signaling pathway.[2] Other mutations, both within and outside the drug-binding pocket, can also confer resistance.[3][4]
-
Downstream alterations in the Hedgehog signaling pathway: Resistance can also occur through genetic changes in components downstream of SMO. Amplification of the GLI2 gene, a key transcription factor in the Hedgehog pathway, can drive signaling independently of SMO activation, rendering SMO inhibitors like vismodegib ineffective.[4][5]
This compound: A Potential Successor in Hedgehog Pathway Inhibition
This compound is an orally active inhibitor of the Smoothened (SMO) receptor. While comprehensive, direct comparative studies against vismodegib in resistant models are not extensively available in the public domain, its development as a next-generation inhibitor suggests a potential to overcome the limitations of earlier drugs. An ideal next-generation SMO inhibitor would demonstrate potent activity against both wild-type SMO and clinically relevant mutant forms that confer resistance to vismodegib.
Performance Data: Vismodegib
The following table summarizes the reported efficacy of vismodegib against both sensitive (wild-type SMO) and resistant (mutant SMO) cancer cells.
| Compound | Target | Cell Line/Model | Efficacy Metric (IC50) | Reference |
| Vismodegib | Wild-Type SMO | C3H10T1/2 cells transfected with SMO-WT | ~20 nM (inhibition of GLI-luciferase reporter activity) | [2] |
| D473H Mutant SMO | C3H10T1/2 cells transfected with SMO-D473H | No inhibition observed up to 3 µM | [2] | |
| Wild-Type SMO | In silico estimation | 2.5 - 3 nM | [3] | |
| D473H Mutant SMO | In silico estimation | 159 nM | [4] | |
| G497W Mutant SMO | In silico estimation | 69 nM | [3] |
Comparative Efficacy of this compound: A Data Gap
To date, publicly accessible, peer-reviewed studies providing a direct quantitative comparison of this compound's efficacy against vismodegib-resistant cancer cells are limited. A comprehensive assessment would require data from the following experimental setups:
| Compound | Target | Cell Line/Model | Efficacy Metric (IC50) | Reference |
| This compound | Wild-Type SMO | Data not available | Data not available | |
| D473H Mutant SMO | Data not available | Data not available | ||
| Other SMO Mutants | Data not available | Data not available | ||
| GLI2-Amplified Cells | Data not available | Data not available |
Experimental Protocols for Comparative Analysis
To rigorously evaluate the efficacy of this compound against vismodegib-resistant cancer cells, the following experimental protocols are essential:
Cell Viability Assays (MTT/XTT)
This assay determines the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., medulloblastoma or basal cell carcinoma cell lines with known SMO or GLI2 status) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and vismodegib. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with DMSO.
-
XTT Assay: Add the XTT labeling mixture and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance using a microplate reader. The absorbance correlates with the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%.
Gli1 Luciferase Reporter Assay
This assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
-
Cell Seeding and Transfection: Seed cells (e.g., NIH-3T3 or cancer cell lines) in 96-well plates. If not a stable reporter line, co-transfect with a Gli-responsive firefly luciferase reporter construct and a control Renilla luciferase construct. For resistance studies, also transfect with wild-type or mutant SMO expression vectors.
-
Compound Treatment: Treat the cells with various concentrations of this compound and vismodegib.
-
Pathway Activation: Stimulate the Hedgehog pathway using a Smoothened agonist (e.g., SAG) or conditioned media containing the Sonic Hedgehog (Shh) ligand, unless the pathway is constitutively active due to genetic alterations.
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Determine the IC50 values for the inhibition of Hedgehog pathway activity.
Smoothened (SMO) Binding Assay
This assay directly measures the binding affinity of the inhibitors to wild-type and mutant SMO receptors.
-
Cell Preparation: Use cells engineered to express tagged SMO receptors (e.g., with a fluorescent or luminescent tag).
-
Ligand Incubation: Incubate the cells with a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine) in the presence of varying concentrations of unlabeled competitor inhibitors (this compound or vismodegib).
-
Detection: Measure the displacement of the fluorescent ligand using techniques such as fluorescence polarization or NanoBRET (Bioluminescence Resonance Energy Transfer).
-
Data Analysis: Calculate the binding affinity (Ki or IC50) of each compound for the wild-type and mutant SMO receptors.
In Vivo Xenograft Models of Vismodegib Resistance
Animal models are crucial for evaluating the in vivo efficacy of novel inhibitors.
-
Model Development: Establish subcutaneous or orthotopic xenograft models using cancer cell lines harboring known vismodegib resistance mechanisms (e.g., SMO-D473H mutation or GLI2 amplification).
-
Treatment: Once tumors are established, treat cohorts of animals with vehicle, vismodegib, and this compound at various doses and schedules.
-
Efficacy Assessment: Monitor tumor growth over time. At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for Hedgehog pathway proteins).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess the in vivo efficacy of this compound in overcoming vismodegib resistance.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the Hedgehog signaling pathway, the mechanisms of vismodegib resistance, and a typical experimental workflow.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frequency and Genomic Aspects of Intrinsic Resistance to Vismodegib in Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of SMO Inhibitors: Vismodegib, Sonidegib, and Glasdegib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of three Smoothened (SMO) inhibitors: vismodegib (B1684315), sonidegib, and glasdegib (B1662127). The information is compiled from pivotal clinical trial data to support informed decisions in research and drug development.
Introduction to SMO Inhibitors and the Hedgehog Signaling Pathway
SMO inhibitors are a class of targeted cancer therapies that act on the Hedgehog (Hh) signaling pathway.[1][2] Under normal circumstances, this pathway is crucial for embryonic development.[2] In adults, its aberrant reactivation can drive the growth of various cancers.[3] The binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates the inhibition of SMO, a G protein-coupled receptor-like protein.[3][4] This allows SMO to signal downstream, leading to the activation of GLI transcription factors which then translocate to the nucleus and induce the expression of genes involved in cell proliferation and survival.[3][5] SMO inhibitors block this pathway by binding to and inhibiting SMO, thereby preventing the downstream activation of GLI transcription factors.[1][6]
Figure 1. Simplified Hedgehog Signaling Pathway and the Mechanism of Action of SMO Inhibitors.
Comparative Safety Profiles
The following table summarizes the most common adverse events (AEs) reported in the pivotal clinical trials for vismodegib, sonidegib, and glasdegib. The severity of these AEs is graded according to the Common Terminology Criteria for Adverse Events (CTCAE), where Grade 1 is mild, Grade 2 is moderate, Grade 3 is severe, Grade 4 is life-threatening, and Grade 5 is death related to the AE.[7][8][9]
| Adverse Event | Vismodegib (ERIVANCE trial)[10] | Sonidegib (BOLT trial - 200 mg dose)[11][12] | Glasdegib + Low-Dose Cytarabine (B982) (BRIGHT AML 1003 trial)[13] |
| Any Grade (%) | Grade 3/4 (%) | Any Grade (%) | |
| Musculoskeletal | |||
| Muscle Spasms | >30 | <5 | 54 |
| Musculoskeletal Pain | Not specified | Not specified | 32 |
| Myalgia | Not specified | Not specified | 19 |
| Constitutional | |||
| Fatigue | >30 | <5 | 41 |
| Weight Decrease | >30 | 8.7 | 30 |
| Decreased Appetite | Not specified | <5 | 23 |
| Dermatological | |||
| Alopecia | >30 | Not specified | 53 |
| Gastrointestinal | |||
| Dysgeusia (Taste alteration) | >30 | Not specified | 46 |
| Nausea | >30 | Not specified | 39 |
| Diarrhea | Not specified | <5 | 32 |
| Hematological | |||
| Anemia | Not applicable | Not applicable | Not applicable |
| Thrombocytopenia | Not applicable | Not applicable | Not applicable |
| Febrile Neutropenia | Not applicable | Not applicable | Not applicable |
Note: The patient populations and disease contexts in these trials were different. Vismodegib and sonidegib were studied in patients with advanced basal cell carcinoma, while glasdegib was studied in patients with acute myeloid leukemia who were ineligible for intensive chemotherapy.
Experimental Protocols
Vismodegib: The ERIVANCE Trial
The safety and efficacy of vismodegib were primarily established in the ERIVANCE BCC trial, a Phase II, international, multicenter, single-arm, two-cohort study.[10][13]
-
Patient Population: The study enrolled 104 patients with advanced basal cell carcinoma (BCC), divided into two cohorts: 71 with locally advanced BCC (laBCC) and 33 with metastatic BCC (mBCC).[13] Patients with laBCC had lesions that were not suitable for surgery or for whom surgery would lead to significant deformity, and for whom radiotherapy was either unsuccessful or contraindicated.[13]
-
Treatment Regimen: Patients received 150 mg of vismodegib orally once daily until disease progression or unacceptable toxicity.[13]
-
Safety Assessment: Safety was monitored at baseline and every 4 weeks.[7] Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events, version 3.0.
Sonidegib: The BOLT Trial
The pivotal study for sonidegib was the BOLT (Basal Cell Carcinoma Outcomes with LDE225 Treatment) trial, a phase 2, randomized, double-blind, multicenter study.[14]
-
Patient Population: The trial enrolled treatment-naïve patients aged 18 years or older with histologically confirmed laBCC not amenable to curative surgery or radiotherapy, or with mBCC.[14]
-
Treatment Regimen: Patients were randomized in a 1:2 ratio to receive either 200 mg or 800 mg of sonidegib orally once daily.[14] The 200 mg dose is the approved and more commonly referenced dose due to a better safety profile.[14][15]
-
Safety Assessment: The safety profile was assessed through the monitoring and grading of adverse events according to the CTCAE. The 30-month analysis showed that the 200 mg dose had a more favorable safety profile than the 800 mg dose, with fewer grade 3/4 adverse events and discontinuations due to AEs.[11][15]
Glasdegib: The BRIGHT AML 1003 Trial
The BRIGHT AML 1003 trial was a randomized, open-label, multicenter, phase II study that evaluated the safety and efficacy of glasdegib.
-
Patient Population: The study included 116 adult patients (≥ 55 years of age) with previously untreated de novo or secondary acute myeloid leukemia (AML) who were not eligible for intensive chemotherapy.
-
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either glasdegib (100 mg daily) in combination with low-dose cytarabine (LDAC) or LDAC alone.
-
Safety Assessment: The safety of the combination therapy was assessed by monitoring treatment-emergent adverse events. The long-term analysis demonstrated an acceptable safety profile for the combination of glasdegib and LDAC.
References
- 1. Analysis of efficacy and safety of vismodegib therapy in patients with advanced basal cell carcinoma – real world multicenter cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 6. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 7. evs.nci.nih.gov [evs.nci.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Efficacy and Safety Trial Results | ODOMZO® (sonidegib) for Dermatologists [odomzo.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 13. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. curis.com [curis.com]
- 15. dctd.cancer.gov [dctd.cancer.gov]
Benchmarking AZD7254 Against Next-Generation SMO Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly activated. A key mediator of this pathway is the G protein-coupled receptor, Smoothened (SMO). Inhibition of SMO has emerged as a promising therapeutic strategy, leading to the development of several small molecule inhibitors. This guide provides a comparative analysis of AZD7254, an orally active SMO inhibitor, against a selection of next-generation SMO inhibitors, including Taladegib (LY2940680), Saridegib (IPI-926), and Glasdegib (PF-04449913). These next-generation inhibitors are notable for their development to overcome resistance mechanisms that have emerged against first-generation agents like vismodegib (B1684315) and sonidegib.
Introduction to this compound and Next-Generation SMO Inhibitors
This compound is an orally active inhibitor of the Smoothened (SMO) receptor with potent activity against the sonic hedgehog (Shh) protein.[1][2] While detailed preclinical and clinical data on this compound remain limited in the public domain, its emergence warrants a comparative analysis against other SMO inhibitors that have progressed further in development.
Next-generation SMO inhibitors have been designed to address the clinical challenge of acquired resistance to first-generation drugs. A primary mechanism of this resistance is the development of mutations in the SMO receptor, which can prevent the binding of the inhibitor. This guide will delve into the available data on the efficacy, safety, and mechanisms of action of these selected SMO inhibitors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the selected next-generation SMO inhibitors. It is important to note that a direct head-to-head comparison is challenging due to the limited availability of comprehensive and standardized data for this compound.
Table 1: In Vitro Potency of SMO Inhibitors
| Compound | Target | Assay | IC50 / EC50 (nM) | Cell Line / System |
| This compound | Sonic Hedgehog (Shh) | Not Specified | 1.0 (EC50) | C3H 10T1/2 |
| Taladegib (LY2940680) | Smoothened (SMO) | Not Specified | Potent inhibitor | Human SMO receptor |
| Saridegib (IPI-926) | Smoothened (SMO) | Not Specified | Potent inhibitor | Not Specified |
| Glasdegib (PF-04449913) | Smoothened (SMO) | Not Specified | 5 (IC50) | Not Specified |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing | Efficacy |
| This compound | HT29-MEF co-implant xenograft | 40 mg/kg, p.o., twice daily for 10 days | Tumor growth inhibition |
| Saridegib (IPI-926) | Medulloblastoma mouse model | 20 mg/kg, i.p., daily | Increased lifespan |
| Glasdegib (PF-04449913) | Not Specified | Not Specified | Reduction in leukemic stem cell burden in xenograft models |
Table 3: Clinical Development Status and Key Findings
| Compound | Phase of Development | Key Clinical Findings |
| This compound | Preclinical | No clinical trial data available. |
| Taladegib (LY2940680) | Phase 1/2 | Showed clinical responses in patients with basal cell carcinoma, including those previously treated with Hh therapy. |
| Saridegib (IPI-926) | Undergoing clinical trials | Encouraging evidence of clinical activity in a Phase 1 study. |
| Glasdegib (PF-04449913) | Approved by FDA (in combination with low-dose cytarabine (B982) for AML) | Demonstrated a survival advantage in newly-diagnosed AML in patients unfit for intensive chemotherapy. |
Signaling Pathways and Experimental Workflows
To provide a deeper context for the mechanism of action and evaluation of these inhibitors, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for assessing SMO inhibitors.
Caption: Hedgehog Signaling Pathway and SMO Inhibition.
Caption: Experimental Workflow for SMO Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key experiments used in the evaluation of SMO inhibitors.
1. GLI-Luciferase Reporter Assay
-
Objective: To measure the functional inhibition of the Hedgehog pathway by assessing the transcriptional activity of GLI.
-
Method:
-
Cell Culture: NIH/3T3 cells are stably transfected with a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with a known SMO agonist (e.g., SAG) to activate the pathway, along with varying concentrations of the test SMO inhibitor (e.g., this compound).
-
Incubation: After a 24-48 hour incubation period, the cells are lysed.
-
Luminescence Measurement: Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of GLI-mediated transcription, is calculated from the dose-response curve.
-
2. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of an SMO inhibitor in a living organism.
-
Method:
-
Cell Implantation: Human cancer cells with an activated Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cell lines) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: The SMO inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage), while the control group receives a vehicle. Dosing schedules can vary (e.g., once or twice daily).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
-
3. Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the SMO inhibitor.
-
Method:
-
Animal Dosing: The SMO inhibitor is administered to animals (e.g., mice, rats) via intravenous and oral routes at a specific dose.
-
Sample Collection: Blood samples are collected at various time points after dosing.
-
Sample Processing: Plasma is separated from the blood samples.
-
Drug Concentration Measurement: The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC), are calculated using specialized software. Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Conclusion
This compound demonstrates high in vitro potency as an SMO inhibitor. However, a comprehensive benchmarking against next-generation SMO inhibitors like Taladegib, Saridegib, and Glasdegib is currently hampered by the limited availability of public data on this compound's performance, particularly against resistant SMO mutants and in clinical settings. The next-generation inhibitors have shown promise in overcoming resistance and have advanced further in clinical development, with Glasdegib already having received FDA approval for a specific indication. Further publication of preclinical and clinical data for this compound will be crucial to fully assess its therapeutic potential and position within the landscape of SMO-targeted therapies.
References
Safety Operating Guide
Proper Disposal of AZD7254: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for AZD7254 necessitates a cautious approach to its disposal. In the absence of explicit manufacturer guidelines, researchers, scientists, and drug development professionals must adhere to general best practices for the disposal of potent, research-grade chemical compounds. This involves treating this compound as a hazardous waste and following institutional and regulatory protocols.
All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All waste materials, including the pure compound, contaminated solutions, and any items that have come into contact with the chemical, must be segregated as hazardous chemical waste. It is crucial to prevent this substance from entering the regular trash or being poured down the drain.
Waste should be collected in clearly labeled, leak-proof containers that are compatible with the chemical. The label must explicitly state "Hazardous Waste" and identify the contents as "this compound". Store these waste containers in a designated, secure area away from incompatible materials. Disposal must be carried out through the institution's licensed hazardous waste disposal program. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and procedures.
Key Disposal Steps:
| Step | Procedure |
| 1. Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound and its waste. |
| 2. Waste Segregation | Collect all solid and liquid waste contaminated with this compound separately. This includes unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE. |
| 3. Containerization | Use designated, leak-proof, and chemically compatible containers for waste collection. Ensure containers are properly sealed to prevent spills or volatilization. |
| 4. Labeling | Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound". Include any other information required by your institution. |
| 5. Storage | Store waste containers in a designated and secure Satellite Accumulation Area (SAA) until they are collected for disposal. Ensure segregation from incompatible chemicals. |
| 6. Disposal | Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for AZD7254
Researchers and drug development professionals handling AZD7254 must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
This compound is classified as hazardous, with the potential to cause skin irritation, serious eye irritation, and respiratory irritation. It is also toxic if swallowed.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on established safety data.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use. |
| Eyes/Face | Safety glasses with side shields or a face shield | Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). |
| Body | Laboratory coat or impervious clothing | Protective clothing should be worn to prevent skin contact. Immediately remove and launder any contaminated clothing. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid breathing dust, fumes, or vapors.[1] If ventilation is insufficient, a NIOSH-approved respirator may be necessary. |
Hazard Summary and First Aid
A clear understanding of the potential hazards and appropriate first aid responses is critical for anyone working with this compound.
| Hazard | Description | First Aid Measures |
| Oral Toxicity | Toxic if swallowed.[1] | If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] |
| Skin Irritation | Causes skin irritation.[1] | If on skin, wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Irritation | Causes serious eye irritation.[1] | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: This diagram illustrates the procedural flow for safely handling this compound, from initial preparation to final disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
Disposal Procedure: All waste containing this compound must be disposed of through an approved hazardous waste disposal plant.[2][3] Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal. Ensure that waste containers are kept tightly closed and stored in a designated, well-ventilated area pending collection by a certified waste management company.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
